1-Boc-piperidin-4-ylideneacetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICPNXSVAVWVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443460 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193085-24-4 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(carboxymethylene)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193085-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Boc-4-piperidinylidene)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-piperidin-4-ylideneacetic acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-piperidin-4-ylideneacetic acid is a valuable bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an exocyclic acetic acid moiety, offers a versatile scaffold for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectroscopic characteristics, alongside a detailed experimental protocol for its synthesis. Furthermore, this document explores its application in the development of GABA-A receptor modulators, illustrating its significance in drug discovery with a relevant signaling pathway diagram.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] The presence of the Boc protecting group enhances its stability and solubility in common organic solvents, making it a tractable intermediate in multi-step syntheses.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO₄ | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| CAS Number | 193085-24-4 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97.0% (by ¹H NMR) | [1] |
| Storage | Store at room temperature | [1] |
Spectroscopic Data
The structural integrity and purity of this compound are typically confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectrum consistent with the proposed structure. | [1] |
| ¹³C NMR | Data not explicitly found in searches. | |
| FT-IR | Data not explicitly found in searches. | |
| Mass Spectrometry | Data not explicitly found in searches. |
Note: While a Certificate of Analysis confirms a consistent ¹H NMR spectrum, specific peak assignments, as well as ¹³C NMR, IR, and mass spectrometry data, were not available in the searched literature. Researchers should perform their own analyses for complete characterization.
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of N-Boc-4-piperidone with a phosphonate ylide derived from an acetate synthon, typically triethyl phosphonoacetate. The HWE reaction is favored for its high stereoselectivity, generally yielding the thermodynamically more stable E-isomer, and the ease of removal of the water-soluble phosphate byproduct.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Step 1: Ylide Generation. To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Step 2: Olefination Reaction. The reaction mixture is cooled back to 0 °C, and a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Step 3: Ester Hydrolysis. After completion of the olefination (monitored by TLC), the reaction is cooled to 0 °C, and an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents) is added. The mixture is stirred at room temperature for 2-4 hours to facilitate the hydrolysis of the ethyl ester.
-
Step 4: Workup and Purification. The reaction mixture is concentrated under reduced pressure to remove the THF. The aqueous residue is then diluted with water and washed with diethyl ether or ethyl acetate to remove any unreacted starting materials and byproducts. The aqueous layer is acidified to a pH of 3-4 with a suitable acid (e.g., 1M HCl), resulting in the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Application in Drug Discovery: A Building Block for GABA-A Receptor Modulators
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. This compound serves as a versatile starting material for the synthesis of various piperidine-containing compounds, including modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects.
Derivatives of this compound can be synthesized to interact with allosteric sites on the GABA-A receptor, thereby potentiating the effect of the endogenous ligand, GABA. The general synthetic strategy involves modification of the carboxylic acid group, for example, through amide bond formation, followed by deprotection of the Boc group and further functionalization of the piperidine nitrogen.
Signaling Pathway of GABA-A Receptor Modulation:
Caption: Allosteric modulation of the GABA-A receptor.
This diagram illustrates that a piperidine-based modulator, synthesized from this compound, can bind to an allosteric site on the GABA-A receptor. This binding enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the postsynaptic neuron and a subsequent inhibitory effect on neurotransmission.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex piperidine derivatives with significant potential in drug discovery. Its well-defined structure and reactivity, facilitated by the Boc protecting group, allow for its incorporation into a variety of molecular scaffolds. The Horner-Wadsworth-Emmons reaction provides a reliable and scalable method for its synthesis. The utility of this compound is particularly evident in the development of CNS-active agents, such as GABA-A receptor modulators, highlighting its importance for researchers and scientists in the pharmaceutical industry. Further characterization of its physical and spectroscopic properties will undoubtedly aid in its broader application.
References
An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-piperidin-4-ylideneacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Boc-piperidin-4-ylideneacetic acid. This versatile synthetic intermediate is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] This document outlines a plausible synthetic route and the subsequent analytical techniques required to confirm its molecular structure, presented in a format tailored for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a pale yellow solid with the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 193085-24-4 |
Synthesis via Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide to form an alkene. In this case, N-Boc-4-piperidone serves as the ketone, and a phosphonium ylide derived from an acetic acid synthon is used.
Experimental Protocol: Synthesis
Materials:
-
N-Boc-4-piperidone
-
(Carboxymethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (carboxymethyl)triphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C, and sodium hydride is added portion-wise. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to form the ylide.
-
A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water. The THF is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove triphenylphosphine oxide.
-
The aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Structure Elucidation Workflow
The confirmation of the synthesized product as this compound requires a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Spectroscopic Data and Interpretation (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~5.8 | s | 1H | =CH-COOH |
| ~3.4-3.6 | t | 4H | -N-CH₂- (piperidine ring) |
| ~2.3-2.5 | t | 4H | -C-CH₂- (piperidine ring) |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |
Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The singlet at ~5.8 ppm corresponds to the vinylic proton of the exocyclic double bond. The two triplets in the 2.3-3.6 ppm range are indicative of the methylene protons on the piperidine ring. The prominent singlet at 1.47 ppm with an integration of 9H is the characteristic signal for the tert-butyl group of the Boc protecting group.
¹³C NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | -COOH |
| ~155 | -NCOO- (Boc carbonyl) |
| ~140 | =C(CH₂)- |
| ~120 | =CH-COOH |
| ~80 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~45 | -N-CH₂- (piperidine ring) |
| ~35 | -C-CH₂- (piperidine ring) |
| ~28 | -C(CH₃)₃ (Boc methyls) |
Interpretation: The downfield signals at ~170 ppm and ~155 ppm are assigned to the carboxylic acid and carbamate carbonyl carbons, respectively. The signals at ~140 and ~120 ppm represent the sp² hybridized carbons of the exocyclic double bond. The signal at ~80 ppm is characteristic of the quaternary carbon of the Boc group, while the signal at ~28 ppm corresponds to the three equivalent methyl carbons of the Boc group. The signals for the sp³ carbons of the piperidine ring are expected in the upfield region.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-O stretch |
Interpretation: The broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a carboxylic acid. The two strong carbonyl peaks around 1710 cm⁻¹ and 1690 cm⁻¹ correspond to the carboxylic acid and the Boc protecting group, respectively. The presence of a medium intensity peak around 1640 cm⁻¹ is indicative of the C=C double bond.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 242.13 | [M+H]⁺ (Calculated for C₁₂H₂₀NO₄⁺: 242.1392) |
| 186.08 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 142.09 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions. The observation of a peak at m/z 57 is a strong indicator of the presence of a tert-butyl group.
Experimental Protocols: Characterization
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Conclusion
The structural elucidation of this compound is achieved through a systematic approach involving its synthesis, purification, and comprehensive spectroscopic analysis. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides unambiguous evidence for the proposed structure. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and characterize this important building block for drug discovery and development.
References
An In-depth Technical Guide to 1-Boc-piperidin-4-ylideneacetic acid (CAS Number: 193085-24-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in modern medicinal chemistry and organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and presents its characteristic analytical data. Furthermore, this guide explores its significant applications in drug discovery, particularly in the development of novel therapeutics, supported by a logical workflow for its utilization in research and development.
Introduction
This compound, with the CAS number 193085-24-4, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an exocyclic acetic acid moiety. This unique structure makes it an important intermediate for introducing the 4-piperidinylideneacetic acid scaffold into more complex molecules. The Boc protecting group provides stability and allows for selective reactions at the carboxylic acid function, while the piperidine ring is a common motif in a vast array of biologically active compounds. This guide serves as a technical resource for researchers leveraging this versatile compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 193085-24-4 |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Pale yellow solid |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | Store at 0-8°C |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of N-Boc-4-piperidone with a phosphonate reagent, typically triethyl phosphonoacetate, in the presence of a base. The HWE reaction is renowned for its high yield and stereoselectivity, generally favoring the formation of the (E)-alkene, which corresponds to the desired product structure.
Synthetic Pathway
The overall synthetic scheme is depicted below. The reaction proceeds by deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the ketone carbonyl of N-Boc-4-piperidone. The resulting intermediate eliminates a phosphate ester to yield the target alkene.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at 0°C, add triethyl phosphonoacetate (8.96 g, 40 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0°C and add a solution of N-Boc-4-piperidone (7.97 g, 40 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a colorless oil.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (from Step 1) in a mixture of THF (50 mL) and methanol (50 mL).
-
Add a solution of lithium hydroxide monohydrate (2.52 g, 60 mmol) in water (25 mL).
-
Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale yellow solid.
Analytical Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes the expected analytical data.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.46 (s, 9H, Boc), 2.35 (t, J = 5.6 Hz, 2H, piperidine-H), 2.90 (t, J = 5.6 Hz, 2H, piperidine-H), 3.40 (t, J = 5.6 Hz, 2H, piperidine-H), 3.52 (t, J = 5.6 Hz, 2H, piperidine-H), 5.70 (s, 1H, =CH), 11.5 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 28.4 (Boc-CH₃), 35.1, 35.9 (piperidine-C), 44.8, 45.2 (piperidine-C), 80.0 (Boc-C), 115.8 (=CH), 154.7 (Boc C=O), 160.2 (C=CH), 170.5 (COOH) |
| Mass Spectrometry (ESI-MS) | m/z: 242.1 [M+H]⁺, 264.1 [M+Na]⁺ |
| Infrared (IR, KBr) | ν (cm⁻¹): 3400-2500 (br, O-H), 2975 (C-H), 1710 (C=O, acid), 1685 (C=O, carbamate), 1640 (C=C) |
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the ability to further functionalize both the carboxylic acid and, after deprotection, the piperidine nitrogen.
Role as a Synthetic Building Block
This compound serves as a scaffold for the introduction of a substituted piperidine ring, a common feature in many central nervous system (CNS) active drugs, as well as agents targeting other therapeutic areas. The exocyclic double bond and the carboxylic acid provide handles for various chemical transformations, including:
-
Amide bond formation: Coupling of the carboxylic acid with amines to generate a diverse library of amides.
-
Reduction: Reduction of the double bond and/or the carboxylic acid to access saturated piperidine acetic acid derivatives or the corresponding alcohol.
-
Cycloaddition reactions: The double bond can participate in cycloaddition reactions to construct more complex heterocyclic systems.
-
Michael addition: The α,β-unsaturated system can act as a Michael acceptor.
Workflow in Drug Development
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.
Conclusion
This compound is a strategically important molecule in the field of organic synthesis and drug discovery. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its versatile chemical handles, makes it an attractive starting material for the creation of diverse chemical libraries. This guide provides the essential technical information for researchers to effectively utilize this compound in their pursuit of novel and improved therapeutics.
An In-depth Technical Guide to the Synthesis of 1-Boc-piperidin-4-ylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process commencing with a Horner-Wadsworth-Emmons olefination reaction, followed by ester hydrolysis. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from 1-Boc-4-piperidone is a robust and efficient process. The logical flow of this synthesis is depicted below.
Caption: Synthetic route to this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
This step employs the Horner-Wadsworth-Emmons reaction to introduce the acetic acid ester moiety onto the piperidine ring.[1] This reaction utilizes a phosphonate ylide, which is generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons olefination.
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triethyl phosphonoacetate (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the formation of the phosphonate ylide occurs.
-
A solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate as a solid.
Step 2: Synthesis of this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a suitable base is a common and effective method.[2]
Reaction Scheme:
Caption: Ester hydrolysis to the final product.
Procedure:
-
To a solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide monohydrate (2.0-3.0 equivalents).
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then concentrated under reduced pressure to remove the THF.
-
The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified to a pH of approximately 3-4 with a suitable acid, such as 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white to off-white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for the Horner-Wadsworth-Emmons Reaction
| Reagent/Parameter | Molar Ratio (to 1-Boc-4-piperidone) | Solvent | Temperature (°C) | Time (h) |
| 1-Boc-4-piperidone | 1.0 | THF | 0 to RT | 12-16 |
| Triethyl phosphonoacetate | 1.2 | THF | 0 to RT | 1 (ylide formation) |
| Sodium Hydride (60%) | 1.2 | THF | 0 to RT | 1 (ylide formation) |
Table 2: Reagents and Reaction Conditions for the Ester Hydrolysis
| Reagent/Parameter | Molar Ratio (to Ester) | Solvent | Temperature (°C) | Time (h) |
| tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 1.0 | THF/H₂O | RT | 2-4 |
| Lithium Hydroxide Monohydrate | 2.0-3.0 | THF/H₂O | RT | 2-4 |
Table 3: Product Yields and Physical Properties
| Compound | Step | Typical Yield (%) | Physical Appearance |
| tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 1 | 80-90 | White to off-white solid |
| This compound | 2 | 90-98 | White to off-white solid |
Conclusion
The synthesis of this compound presented in this guide is a reliable and high-yielding process. The Horner-Wadsworth-Emmons reaction provides an efficient means of forming the carbon-carbon double bond, while the subsequent ester hydrolysis is typically straightforward and clean. This synthetic route offers a practical approach for obtaining this important building block for use in various research and development applications within the pharmaceutical and chemical industries.[3]
References
A Technical Guide to 1-Boc-piperidin-4-ylideneacetic acid: A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-piperidin-4-ylideneacetic acid is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, including a Boc-protected piperidine ring and an exocyclic α,β-unsaturated carboxylic acid moiety, render it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the key molecular properties, synthetic applications, and biological relevance of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental methodologies and a schematic representation of a key signaling pathway targeted by its derivatives are presented to facilitate its application in contemporary drug discovery and development programs.
Core Molecular Data
This compound is a stable, pale yellow solid that serves as a key starting material in multi-step organic syntheses.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.
| Property | Value | Reference |
| Molecular Weight | 241.29 g/mol | [2] |
| Chemical Formula | C₁₂H₁₉NO₄ | [1] |
| CAS Number | 193085-24-4 | [2] |
| Synonyms | 4-Carboxymethylene-piperidine-1-carboxylic acid tert-butyl ester | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Appearance | Pale yellow solid | [1] |
| Storage | 0-8°C | [1] |
Synthetic Utility and Experimental Protocols
The primary synthetic utility of this compound lies in its reactivity as a Michael acceptor. The electron-withdrawing carboxylic acid group activates the exocyclic double bond, making it susceptible to nucleophilic attack. This reactivity is frequently exploited in the synthesis of β-amino acid derivatives and other complex piperidine-containing structures.
Representative Experimental Protocol: Aza-Michael Addition
The aza-Michael addition of amines to this compound is a common strategy to introduce a nitrogen nucleophile, leading to the formation of β-amino acid derivatives. These products are valuable precursors for peptidomimetics and other biologically active compounds.
Objective: To synthesize a β-amino acid derivative via the aza-Michael addition of a primary or secondary amine to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Optional: Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF) to a concentration of 0.1-0.5 M.
-
Addition of Nucleophile: To the stirred solution, add the desired amine (1.0-1.2 eq). If the amine is a salt, a non-nucleophilic base (e.g., TEA, 1.0-1.5 eq) should be added to liberate the free amine. For less reactive amines, a catalytic amount of a stronger base like DBU can be employed.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in an organic solvent such as ethyl acetate or DCM and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired β-amino acid derivative.
Biological Relevance and Signaling Pathways
Derivatives of this compound have been investigated for their activity against a variety of biological targets. The piperidine scaffold is a common motif in many pharmaceuticals, and its derivatives have shown promise as enzyme inhibitors, receptor modulators, and antifungal agents.
Inhibition of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis
A significant area of interest is the development of piperidine-based inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis. ACC has two main isoforms in mammals: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.
Below is a diagram illustrating the role of ACC in fatty acid synthesis and the mechanism of its inhibition.
Caption: Role of Acetyl-CoA Carboxylase (ACC) and its inhibition.
The diagram illustrates that Acetyl-CoA is converted to Malonyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC). Malonyl-CoA then serves as a building block for the synthesis of fatty acids. Piperidine-based inhibitors, which can be synthesized from this compound, can block the activity of ACC, thereby inhibiting the production of fatty acids.
Conclusion
This compound is a valuable and versatile chemical entity for the synthesis of complex piperidine derivatives with significant therapeutic potential. Its utility as a Michael acceptor allows for the straightforward introduction of various functional groups, leading to the generation of diverse chemical libraries for drug screening. The successful application of its derivatives as inhibitors of key enzymes such as Acetyl-CoA Carboxylase underscores the importance of this building block in modern medicinal chemistry and drug development. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in harnessing the full potential of this compound in their scientific endeavors.
References
Spectroscopic Profile of 1-Boc-piperidin-4-ylideneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Boc-piperidin-4-ylideneacetic acid, systematically named (E)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid, possesses a unique structure featuring a Boc-protected piperidine ring and an exocyclic α,β-unsaturated carboxylic acid moiety. This combination of functional groups results in a distinct spectroscopic fingerprint. This guide is intended to serve as a reference for researchers, providing the necessary data to confirm the identity and purity of this key building block.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and typical values for analogous structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad s | 1H | -COOH |
| ~5.8 | s | 1H | =CH-COOH |
| ~3.5 | t | 4H | -N-CH₂- (Piperidine ring) |
| ~2.5 | t | 2H | -C(=C)-CH₂- (Piperidine ring) |
| ~2.3 | t | 2H | -C(=C)-CH₂- (Piperidine ring) |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | -COOH |
| ~154.7 | -N-COO- (Boc carbonyl) |
| ~150.0 | =C(piperidine)- |
| ~118.0 | =CH-COOH |
| ~80.0 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~45.0 | -N-CH₂- (Piperidine ring) |
| ~35.0 | -C(=C)-CH₂- (Piperidine ring) |
| ~30.0 | -C(=C)-CH₂- (Piperidine ring) |
| 28.4 | -C(CH₃)₃ (Boc methyls) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded)[1][2][3] |
| ~2975, ~2860 | Medium | C-H stretch (Aliphatic) |
| ~1710-1690 | Strong | C=O stretch (Carboxylic acid, conjugated)[1][2][3] |
| ~1680 | Strong | C=O stretch (Boc carbamate) |
| ~1640 | Medium | C=C stretch (Alkene)[4][5] |
| ~1420, ~1250 | Strong | C-O stretch and O-H bend (Carboxylic acid)[1] |
| ~1160 | Strong | C-O stretch (Boc ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is expected.
Table 4: Predicted Mass Spectrometry Data (ESI)
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| 242.1336 | [M+H]⁺ | Calculated exact mass for C₁₂H₂₀NO₄⁺. This would be the protonated molecular ion. |
| 264.1155 | [M+Na]⁺ | Calculated exact mass for C₁₂H₁₉NNaO₄⁺. Adduct with sodium is common in ESI. |
| 186.0917 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | Loss of isobutylene from the Boc group is a characteristic fragmentation.[6] |
| 142.0655 | [M+H - 100]⁺ | Loss of the entire Boc group (C₅H₉O₂) from the protonated molecule. |
| 198.1438 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to ensure homogeneity.[7][8]
-
Data Acquisition: Acquire the spectra using appropriate pulse sequences.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition: The resulting transparent or translucent KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[12]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[15][16]
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This creates a fine spray of charged droplets.[17][18][19]
-
Desolvation: A heated drying gas (typically nitrogen) causes the solvent to evaporate from the droplets, increasing the charge density until gas-phase ions of the analyte are ejected.[16]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Workflow Visualization
The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research.
Caption: Workflow for the spectroscopic characterization of a synthetic compound.
Conclusion
This guide provides a foundational spectroscopic profile for this compound. The predicted NMR, IR, and MS data, derived from its known structure, offer a reliable reference for researchers engaged in its synthesis and application. The detailed experimental protocols outlined herein provide a standardized approach to obtaining high-quality spectral data, ensuring accurate characterization and facilitating the advancement of research and development in medicinal chemistry.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. microbenotes.com [microbenotes.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. bhu.ac.in [bhu.ac.in]
- 11. shimadzu.com [shimadzu.com]
- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. youtube.com [youtube.com]
- 15. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Technical Guide to the Purity and Characterization of 1-Boc-piperidin-4-ylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-piperidin-4-ylideneacetic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics. Its purity is paramount to ensure the integrity and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the characterization and purity assessment of this compound, offering detailed experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.29 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) |
| CAS Number | 193085-24-4 |
Synthesis and Potential Impurities
A common and efficient method for the synthesis of this compound involves the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes N-Boc-4-piperidone and a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base.
Caption: A typical synthesis workflow for this compound.
Understanding the synthetic route is crucial for identifying potential impurities. Table 2 outlines the most probable impurities that may be present in the final product.
Table 2: Potential Impurities in this compound
| Impurity | Structure | Origin |
| N-Boc-4-piperidone | Unreacted starting material | |
| Triethyl phosphonoacetate | Unreacted reagent | |
| Diethyl phosphate | Byproduct of the HWE reaction | |
| Ethyl 1-Boc-piperidin-4-ylideneacetate | Incomplete hydrolysis if the ester is an intermediate |
Analytical Characterization and Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of this compound.
Caption: A comprehensive analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.
Data Presentation:
Table 3: Representative HPLC Purity Data
| Parameter | Result |
| Purity (by area %) | > 98.5% |
| Retention Time | ~15.2 min |
| Major Impurity 1 (N-Boc-4-piperidone) | < 0.5% |
| Major Impurity 2 (Ethyl ester) | < 0.3% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
Analyses: ¹H NMR, ¹³C NMR.
Expected Chemical Shifts (in CDCl₃):
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~12.0 | br s | 1H | -COOH |
| ~5.80 | s | 1H | =CH- | |
| ~3.50 | t, J = 5.6 Hz | 4H | -N-CH₂- (piperidine) | |
| ~2.45 | t, J = 5.6 Hz | 4H | -C-CH₂- (piperidine) | |
| 1.47 | s | 9H | -C(CH₃)₃ | |
| ¹³C | ~170.5 | -COOH | ||
| ~154.7 | -N-COO- | |||
| ~150.1 | =C(COOH)- | |||
| ~118.9 | =CH- | |||
| ~79.8 | -C(CH₃)₃ | |||
| ~44.5 | -N-CH₂- (piperidine) | |||
| ~35.2 | -C-CH₂- (piperidine) | |||
| ~28.4 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.
-
Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an HPLC system. A typical concentration is 0.1 mg/mL in methanol or acetonitrile.
Expected Result:
-
[M-H]⁻: Calculated for C₁₂H₁₈NO₄⁻: 240.12. Found: 240.12 ± 0.05.
Conclusion
The purity and structural integrity of this compound are critical for its successful application in research and drug development. The analytical methods outlined in this guide, including HPLC, NMR, and mass spectrometry, provide a robust framework for its comprehensive characterization. Adherence to these detailed protocols will ensure the quality and consistency of this important synthetic intermediate.
Stability of 1-Boc-piperidin-4-ylideneacetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 1-Boc-piperidin-4-ylideneacetic acid under various stress conditions. The stability of this compound is a critical parameter in its handling, storage, and application in pharmaceutical development and organic synthesis. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents a framework for data interpretation.
Chemical Structure and Functional Group Analysis
This compound possesses three key functional groups that influence its chemical stability:
-
Tertiary Amine (within the piperidine ring): The nitrogen atom in the piperidine ring is a tertiary amine, which is susceptible to oxidation.[1][2][3]
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a common amine protecting group that is known to be labile under acidic conditions.[4][5][6] It is generally stable to basic and nucleophilic conditions.[5][7]
-
α,β-Unsaturated Carboxylic Acid: This moiety contains a carbon-carbon double bond conjugated with a carboxylic acid. This system is susceptible to nucleophilic attack (Michael addition) and the carboxylic acid can undergo decarboxylation under thermal stress.[8][9][10]
The interplay of these functional groups dictates the overall stability profile of the molecule.
Predicted Degradation Pathways
Based on the functional group analysis, the following degradation pathways are predicted for this compound.
Acid-Catalyzed Deprotection
Under acidic conditions, the Boc group is expected to be cleaved, yielding the free piperidin-4-ylideneacetic acid. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which can then be quenched to form isobutylene.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 1-Boc-piperidin-4-ylideneacetic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, commercial availability, synthetic methodologies, and applications in the development of pharmacologically active agents.
Chemical Properties and Commercial Availability
This compound, systematically named (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid, is a derivative of piperidine featuring a protected amine and an exocyclic acrylic acid moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various commercial suppliers and chemical databases.
| Property | Value |
| CAS Number | 193085-24-4 |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Pale yellow solid |
| Purity | ≥95% (HPLC)[1] |
| Storage Conditions | 0-8°C[1] |
| Synonyms | 4-Carboxymethylene-piperidine-1-carboxylic acid tert-butyl ester |
Commercial Suppliers
This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Table 2 lists some of the prominent commercial suppliers.
| Supplier | Purity | Available Quantities |
| Chem-Impex International, Inc. | ≥95% (HPLC)[1] | Gram to bulk scale |
| Sigma-Aldrich (Merck) | Not specified | Research quantities |
| BLD Pharm | Not specified | Gram to kilogram scale |
| Fluorochem | 97% | 5 g to 500 g |
| Afine Chemicals | Not specified | Inquire for details |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ester with a ketone, in this case, N-Boc-4-piperidone.
Generalized Horner-Wadsworth-Emmons Synthesis
This section provides a detailed, generalized experimental protocol for the synthesis of this compound from N-Boc-4-piperidone and a phosphonoacetate reagent.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons synthesis of the ethyl ester of this compound.
Materials:
-
N-Boc-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Protocol:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0°C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Olefination: Cool the reaction mixture back to 0°C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester of this compound.
-
Saponification: Dissolve the crude ethyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (e.g., 3-4 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Purification: Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Analytical Methods
The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC). The structural identity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method for the purity assessment of this compound is outlined in Table 3.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A suitable gradient, e.g., 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances (in CDCl₃):
-
~5.7 ppm: A singlet for the vinylic proton.
-
~3.5 ppm: A triplet for the two piperidine protons adjacent to the nitrogen on the side of the double bond.
-
~3.4 ppm: A triplet for the other two piperidine protons adjacent to the nitrogen.
-
~2.9 ppm: A triplet for the two piperidine protons alpha to the double bond.
-
~2.4 ppm: A triplet for the other two piperidine protons alpha to the double bond.
-
1.47 ppm: A singlet for the nine protons of the Boc group.
Expected ¹³C NMR Resonances (in CDCl₃):
-
~170 ppm: Carboxylic acid carbon.
-
~158 ppm: Carbonyl carbon of the Boc group.
-
~155 ppm: Quaternary carbon of the double bond.
-
~118 ppm: Vinylic CH of the double bond.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~45 ppm: The two piperidine carbons adjacent to the nitrogen.
-
~35 ppm: The two piperidine carbons alpha to the double bond.
-
~28 ppm: The three methyl carbons of the Boc group.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] The piperidine scaffold is a common motif in many pharmaceuticals, and the exocyclic double bond and carboxylic acid functionality of this intermediate allow for diverse chemical modifications.[2]
Role as a Synthetic Intermediate
The compound is utilized in medicinal chemistry to introduce the substituted piperidine moiety into larger molecules, which can be crucial for modulating properties such as receptor binding, solubility, and metabolic stability.[1] Its applications are found in the development of treatments for neurological disorders, as well as in other therapeutic areas.[1]
Exemplary Synthetic Pathway: Fentanyl Synthesis
To illustrate the utility of a closely related precursor, N-Boc-4-piperidone, the following diagram outlines a synthetic pathway to the potent analgesic, Fentanyl. This showcases how the protected piperidine core can be elaborated into a complex pharmaceutical agent.
Caption: Synthetic pathway of Fentanyl from N-Boc-4-piperidone.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis. The information presented is intended to facilitate its effective use as a key building block in the creation of novel and impactful molecules.
References
Methodological & Application
1-Boc-Piperidin-4-ylideneacetic Acid: A Versatile Scaffold for Potent Enzyme Inhibitors in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-piperidin-4-ylideneacetic acid is a valuable bifunctional building block in medicinal chemistry, offering a unique combination of a protected piperidine ring and a reactive carboxylic acid moiety with an exocyclic double bond. This versatile scaffold provides a robust platform for the synthesis of a diverse range of bioactive molecules, particularly potent and selective enzyme inhibitors. The piperidine core is a prevalent motif in numerous approved drugs, valued for its favorable pharmacokinetic properties. The ylideneacetic acid functionality serves as a handle for various chemical transformations, including amide bond formation, reduction, and cycloaddition reactions, enabling the exploration of diverse chemical space and the optimization of pharmacological activity.
These application notes provide an overview of the utility of this compound in the development of inhibitors for three key enzyme targets: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MGL), and Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). Detailed experimental protocols for the synthesis of representative inhibitor cores are provided, along with a summary of relevant biological data.
Application in the Synthesis of FAAH and MGL Inhibitors
The endocannabinoid system, which includes the enzymes FAAH and MGL, plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. Inhibition of these enzymes can augment the levels of endogenous cannabinoids, offering therapeutic benefits. The this compound scaffold can be elaborated into potent inhibitors of both FAAH and MGL.
A common strategy involves the coupling of the carboxylic acid with various amine-containing fragments to introduce diversity and tune the pharmacological profile. The exocyclic double bond can be retained or reduced to a saturated alkyl chain, providing further opportunities for structural modification.
Quantitative Data: Potency of Piperidine-Based Inhibitors
The following table summarizes the in vitro inhibitory potencies (IC50 values) of representative piperidine-based inhibitors against FAAH and MGL. While not all of these compounds are directly synthesized from this compound, they represent the types of target molecules that can be accessed using this building block and highlight the potency achievable with the piperidine scaffold.
| Target Enzyme | Inhibitor Class | Representative Compound/Reference | IC50 (nM) |
| FAAH | Piperidine Urea | PF-750[1] | 16.2 |
| Piperidine Carbamate | Indolylalkyl)piperidine carbamate derivative[2] | ~100 | |
| Piperazine Urea | JNJ1661010[1] | 33 | |
| MGL | Benzylpiperidine | Compound 13[3] | 2.0 |
| Benzylpiperidine | Compound 7[3] | 133.9 | |
| Aryl Formyl Piperidine | Compound 36[4] | 15 | |
| Piperazine Carbamate | JZL195 (dual inhibitor)[5] | 4 |
Application in the Synthesis of RORγt Inhibitors
RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. Small molecule inhibitors of RORγt are therefore attractive therapeutic agents. The piperidine moiety is a common feature in many reported RORγt inhibitors, often serving as a central scaffold to orient key pharmacophoric groups. This compound can be utilized to construct such inhibitors, for instance, by coupling its carboxylic acid to a core fragment that interacts with the receptor.
Quantitative Data: Potency of RORγt Inhibitors with a Piperidine Moiety
The following table presents the IC50 values for representative RORγt inhibitors that incorporate a piperidine scaffold.
| Inhibitor Class | Representative Compound/Reference | IC50 (nM) |
| RORγt | N-(Indazol-3-yl)piperidine-4-carboxylic Acid | Compound 25[6] |
| Ethylsulfonylbenzyl derivative | S18-000003[7] | |
| Pyrazinone derivative | BI 730357[8] |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound to generate core structures for enzyme inhibitors.
Protocol 1: Amide Bond Formation with an Aniline Derivative
This protocol describes the coupling of this compound with a substituted aniline, a common step in the synthesis of various enzyme inhibitors.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Reduction of the Exocyclic Double Bond and Esterification
This protocol details the saturation of the exocyclic double bond followed by esterification of the carboxylic acid, yielding a versatile intermediate for further elaboration.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H2)
-
Thionyl chloride (SOCl2) or other esterification reagent
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Part A: Reduction of the Double Bond
-
Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-piperidine-4-acetic acid.
Part B: Esterification
-
Dissolve the crude 1-Boc-piperidine-4-acetic acid from Part A in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the methyl ester.
Visualizations
Signaling Pathway: FAAH and MGL in the Endocannabinoid System
Caption: FAAH and MGL inhibition by piperidine-based drugs.
Experimental Workflow: Synthesis of an Amide Derivative
Caption: Workflow for amide synthesis.
Logical Relationship: Scaffold to Target
Caption: Scaffold modification to target different enzymes.
References
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Piperidine Derivatives from 1-Boc-piperidin-4-ylideneacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are fundamental building blocks in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to their ability to introduce favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3] 1-Boc-piperidin-4-ylideneacetic acid is a versatile starting material for the synthesis of a diverse range of piperidine derivatives. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions, while the carboxylic acid and the exocyclic double bond provide two key points for chemical modification.[4]
This document provides detailed application notes and experimental protocols for the synthesis of various piperidine derivatives from this compound, focusing on two primary transformations: amide bond formation and the subsequent reduction of the exocyclic double bond.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process. The first step is the coupling of this compound with a variety of primary and secondary amines to form the corresponding amides. This is a crucial step for introducing molecular diversity. The second step involves the reduction of the exocyclic double bond of the resulting amide derivatives to yield saturated piperidine acetic acid amides. This reduction can be achieved through catalytic hydrogenation.
Caption: General workflow for the synthesis of piperidine derivatives.
Data Presentation: Amide Coupling and Reduction Reactions
The following tables summarize the quantitative data for the synthesis of representative piperidine derivatives.
Table 1: Synthesis of 1-Boc-piperidin-4-ylidene-acetamide Derivatives
| Amine | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | EDC, HOBt, DIPEA | DMF | 12 | RT | 92 |
| Benzylamine | HATU, DIPEA | DMF | 4 | RT | 95 |
| Morpholine | EDC, HOBt, DIPEA | DCM | 16 | RT | 88 |
| 4-Fluoroaniline | EDC, HOBt, DIPEA | DMF | 12 | RT | 90 |
Yields are representative and based on amide coupling reactions with similar substrates.
Table 2: Reduction of 1-Boc-piperidin-4-ylidene-acetamide Derivatives
| Starting Amide | Catalyst | Solvent | Pressure (psi) | Time (h) | Temp (°C) | Yield (%) |
| N-phenyl-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamide | 10% Pd/C | Methanol | 50 | 16 | RT | 95 |
| N-benzyl-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamide | 10% Pd/C | Ethanol | 50 | 16 | RT | 98 |
| 1-(2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetyl)morpholine | 10% Pd/C | Methanol | 50 | 18 | RT | 93 |
| N-(4-fluorophenyl)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamide | 10% Pd/C | Ethanol | 50 | 16 | RT | 96 |
Yields are representative and based on catalytic hydrogenation of similar unsaturated piperidine systems.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a general method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired primary or secondary amine (1.1 eq).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: General Procedure for Catalytic Hydrogenation
This protocol describes the reduction of the exocyclic double bond of 1-Boc-piperidin-4-ylidene-acetamide derivatives.
Materials:
-
1-Boc-piperidin-4-ylidene-acetamide derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve the 1-Boc-piperidin-4-ylidene-acetamide derivative (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Caption: Workflow for catalytic hydrogenation of the exocyclic double bond.
Signaling Pathway Context: Piperidine Derivatives in Drug Discovery
Piperidine derivatives are integral to the development of drugs targeting a wide range of biological pathways. For instance, many G protein-coupled receptor (GPCR) antagonists and agonists contain a piperidine moiety that often plays a crucial role in binding to the receptor. The synthetic derivatives accessible from this compound can be screened for activity against various targets.
Caption: Logical flow from starting material to a potential drug candidate.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of piperidine derivatives. The protocols outlined in this document for amide coupling and subsequent reduction of the exocyclic double bond provide a robust and adaptable methodology for researchers in the field of drug discovery and medicinal chemistry. The ability to readily introduce a wide range of substituents allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of novel therapeutic agents.
References
Application of 1-Boc-piperidin-4-ylideneacetic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidin-4-ylideneacetic acid is a versatile bifunctional molecule that serves as a crucial building block in modern medicinal chemistry. Its unique structure, featuring a protected piperidine ring and a reactive acetic acid moiety, allows for the strategic introduction of this scaffold into a wide array of complex molecules. The piperidine ring is a privileged structure found in numerous FDA-approved drugs, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of key intermediates for the discovery of novel therapeutics, particularly in the areas of HIV-1 entry inhibition and the modulation of the central nervous system.
I. Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of N-Boc-4-piperidone with a phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is highly stereoselective, typically favoring the formation of the (E)-alkene, and is compatible with a wide range of functional groups.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Reaction Scheme:
Materials:
-
N-Boc-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1N HCl)
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Olefination: Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up (Ester): Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the ethyl ester of this compound.
-
Saponification: Dissolve the purified ethyl ester in a mixture of THF/MeOH/H₂O (3:1:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Work-up (Acid): Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~3 with 1N HCl. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| N-Boc-4-piperidone | 199.27 | 10.0 | 1.0 | - |
| Triethyl phosphonoacetate | 224.19 | 11.0 | 1.1 | - |
| Sodium Hydride (60%) | 40.00 | 11.0 | 1.1 | - |
| Ethyl 1-Boc-piperidin-4-ylideneacetate | 269.35 | - | - | 85-95 |
| Lithium Hydroxide | 23.95 | 20.0 | 2.0 | - |
| This compound | 241.29 | - | - | 90-98 |
II. Application in the Synthesis of CCR5 Antagonists for HIV-1 Therapy
This compound and its esters are key intermediates in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 strains into host cells. Small molecules that block this interaction are a promising class of antiretroviral drugs. A notable example is Vicriviroc (also known as SCH-D), a potent CCR5 antagonist. The following protocol describes a synthetic route to a key piperidinopiperazine intermediate used in the synthesis of Vicriviroc and related analogues, starting from the ethyl ester of this compound.
Experimental Workflow for Synthesis of a Vicriviroc Precursor
Caption: Synthetic workflow for a Vicriviroc precursor.
Experimental Protocol: Synthesis of a Piperidinopiperazine Intermediate
Reaction Scheme:
Materials:
-
Ethyl 1-Boc-piperidin-4-ylideneacetate
-
(S)-2-methylpiperazine
-
Methanol (MeOH)
-
4-(Trifluoromethyl)benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Michael Addition: To a solution of ethyl 1-Boc-piperidin-4-ylideneacetate (1.0 eq) in methanol, add (S)-2-methylpiperazine (1.2 eq). Stir the mixture at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Michael adduct, which can be used in the next step without further purification.
-
Reductive Amination: To a solution of the crude Michael adduct (1.0 eq) in dichloromethane, add 4-(trifluoromethyl)benzaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the Vicriviroc precursor.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| Ethyl 1-Boc-piperidin-4-ylideneacetate | 269.35 | 5.0 | 1.0 | - |
| (S)-2-methylpiperazine | 100.16 | 6.0 | 1.2 | - |
| Michael Adduct | 369.51 | - | - | 80-90 (crude) |
| 4-(Trifluoromethyl)benzaldehyde | 174.14 | 5.5 | 1.1 | - |
| Sodium triacetoxyborohydride | 211.94 | 7.5 | 1.5 | - |
| Vicriviroc Precursor | 527.65 | - | - | 70-85 |
Signaling Pathway: CCR5 Antagonism in HIV-1 Entry
The Pivotal Role of 1-Boc-piperidin-4-ylideneacetic Acid in Neuropharmacology: Synthesis of GABA Uptake Inhibitors
Introduction: 1-Boc-piperidin-4-ylideneacetic acid and its derivatives are pivotal building blocks in the synthesis of a variety of neuropharmacological agents. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled and selective reactions, making it an invaluable intermediate in medicinal chemistry. This document provides a detailed overview of its application, focusing on the synthesis of potent GABA uptake inhibitors, including experimental protocols, quantitative data, and pathway visualizations. These agents are crucial in the management of neurological disorders such as epilepsy by modulating the concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the central nervous system.
Application in the Synthesis of (R)-Nipecotic Acid Derivatives
A significant application of this compound is in the enantioselective synthesis of (R)-nipecotic acid derivatives. These compounds are potent inhibitors of the GABA transporter 1 (GAT-1), leading to increased GABA levels in the synaptic cleft and enhanced inhibitory neurotransmission.[1][2] The anticonvulsant drug Tiagabine is a prominent example of a neuropharmacological agent synthesized utilizing this piperidine-based scaffold.[3][4]
The general synthetic strategy involves three key transformations:
-
Horner-Wadsworth-Emmons Reaction: To introduce the acetic acid side chain, 1-Boc-4-piperidone undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate reagent like triethyl phosphonoacetate. This reaction typically yields the ethyl ester of this compound.
-
Asymmetric Hydrogenation: The exocyclic double bond in the resulting ylideneacetate is then subjected to asymmetric hydrogenation to introduce the desired chirality at the 4-position of the piperidine ring. This step is crucial for the stereoselectivity of the final drug, as the biological activity often resides in a single enantiomer. For instance, the (R)-enantiomer of Tiagabine is significantly more potent than its (S)-counterpart.[3]
-
Deprotection and Functionalization: Finally, the Boc protecting group is removed, and further chemical modifications are carried out to yield the target neuropharmacological agent.
Quantitative Data: Biological Activity of GAT-1 Inhibitors
The following table summarizes the in vitro biological activity of Tiagabine and related GABA uptake inhibitors. The data highlights the potency of these compounds in inhibiting GABA uptake.
| Compound | Target | Assay | IC50 (nM) | pIC50 | Reference |
| Tiagabine | GAT-1 | [3H]GABA uptake in rat synaptosomes | 23 | 7.64 | [1] |
| (R)-Tiagabine | mGAT1 | [3H]GABA uptake | - | 6.78 ± 0.08 | [5] |
| (R)-Tiagabine | mGAT1 | MS Binding Assay | - | pKi = 7.10 ± 0.12 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Boc-piperidin-4-ylideneacetate
This protocol describes the synthesis of the key intermediate, ethyl 1-Boc-piperidin-4-ylideneacetate, from 1-Boc-4-piperidone via a Horner-Wadsworth-Emmons reaction.
Materials:
-
1-Boc-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-Boc-piperidin-4-ylideneacetate.
Expected Yield: ~85-95%
Protocol 2: Asymmetric Hydrogenation of Ethyl 1-Boc-piperidin-4-ylideneacetate
This protocol outlines the enantioselective reduction of the double bond to yield the chiral (R)-ethyl 1-Boc-piperidine-4-acetate.
Materials:
-
Ethyl 1-Boc-piperidin-4-ylideneacetate
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)2[(R)-BINAP])
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl 1-Boc-piperidin-4-ylideneacetate (1.0 eq) in degassed methanol or ethanol.
-
Add the chiral ruthenium or rhodium catalyst (e.g., 0.01-0.1 mol%).
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and stir the reaction mixture at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography if necessary. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Expected Yield: >95% Expected Enantiomeric Excess (ee): >95%
Protocol 3: Synthesis of (R)-Tiagabine (Final Steps)
The chiral intermediate from Protocol 2 can be converted to (R)-Tiagabine through a series of steps including hydrolysis of the ester, deprotection of the Boc group, and N-alkylation with the appropriate side chain. The synthesis of the lipophilic side chain and its subsequent coupling to the piperidine nitrogen are detailed in specialized literature.[6]
Visualizations
Experimental Workflow for (R)-Nipecotic Acid Derivative Synthesis
Caption: Synthetic workflow for (R)-Tiagabine.
Signaling Pathway of GAT-1 Inhibition
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Amide Bond Formation with 1-Boc-piperidin-4-ylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidin-4-ylideneacetic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in many biologically active compounds, along with a carboxylic acid moiety that allows for the straightforward formation of amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during the amide coupling reaction, preventing unwanted side reactions. This application note provides detailed protocols for the reaction of this compound with primary and secondary amines to form a diverse range of N-substituted 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamides. These products serve as key intermediates in the synthesis of novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2]
The formation of a stable amide bond is a critical transformation, and the choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.[3][4] This document outlines protocols for three commonly employed and effective amide coupling methods:
-
EDC/HOBt Coupling: A cost-effective and widely used method for amide bond formation.[3][5]
-
HATU Coupling: A rapid and highly efficient method, particularly useful for sterically hindered or less reactive amines.[6][7]
-
DCC/DMAP Coupling: A classic method for amide synthesis, often employed for its high efficiency.[6]
Data Presentation: Comparison of Common Amide Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of N-substituted 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetamides. The following table summarizes typical reaction conditions and expected yields for the coupling of N-Boc-protected carboxylic acids with amines, providing a general guideline for what can be expected with this compound. It is important to note that yields are substrate-dependent and may require optimization for specific amine substrates.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying purification.[3][8] |
| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 95 | Highly efficient and fast-acting, suitable for a broad range of amines.[6][7] |
| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 80 - 95 | A highly effective method, but the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration.[6] |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol describes a standard procedure for the formation of an amide bond between this compound and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[3][9]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Bond Formation using HATU
This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][9]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Amide Bond Formation using DCC/DMAP
This protocol details the formation of an amide bond using N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Filter off the DCU precipitate and wash the solid with cold DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Workflow and Mechanisms
The following diagrams illustrate the general workflow for the amide bond formation between this compound and an amine, and the mechanisms of activation for the different coupling reagents.
Caption: General workflow for amide bond formation.
Caption: EDC/HOBt coupling mechanism.
Caption: HATU coupling mechanism.
Conclusion
The reaction of this compound with amines via standard amide coupling protocols is a robust and versatile method for the synthesis of a wide array of piperidine-containing compounds. The choice of coupling reagent can be tailored to the specific amine substrate and desired reaction conditions to achieve high yields and purity. The protocols provided herein serve as a reliable starting point for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of novel molecular entities for biological evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions Involving 1-Boc-piperidin-4-ylideneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidin-4-ylideneacetic acid is a versatile bifunctional molecule widely utilized as a building block in modern medicinal chemistry and drug discovery. Its structure, incorporating a protected piperidine ring and a carboxylic acid moiety with an exocyclic double bond, offers multiple points for chemical modification. This allows for the synthesis of a diverse range of complex molecules, particularly substituted piperidine derivatives which are prevalent scaffolds in many biologically active compounds, including GPCR modulators and kinase inhibitors.
These application notes provide detailed protocols for key coupling reactions involving this compound, focusing on amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction. The information herein is designed to guide researchers in the efficient synthesis of novel chemical entities for pharmaceutical and life sciences research.
Amide Bond Formation
The carboxylic acid functionality of this compound readily participates in amide bond formation with a wide array of primary and secondary amines. This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, as well as the desired reaction conditions.
Common Amide Coupling Reagents and Conditions
A variety of reagents can be employed to activate the carboxylic acid for amidation. Below is a summary of commonly used methods with typical conditions and expected yields.
| Coupling Reagent | Additive(s) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| HATU | None | DIPEA | DMF | RT | 1-4 | 85-95 |
| EDC·HCl | HOBt | DIPEA or Et₃N | DCM or DMF | 0 to RT | 4-24 | 70-90 |
| DCC | DMAP (cat.) | None | DCM | 0 to RT | 12-24 | 65-85 |
Yields are representative and can vary based on the specific amine substrate and reaction scale.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the desired amine (1.1 eq.) to the solution.
-
Add HATU (1.2 eq.) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq.) to the stirring solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Application Notes and Protocols for the Deprotection of the Boc Group in 1-Boc-piperidin-4-ylideneacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-piperidin-4-ylideneacetic acid and its derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, while avoiding potential side reactions such as isomerization of the exocyclic double bond or cleavage of ester functionalities.
Introduction
The piperidin-4-ylideneacetic acid scaffold is a valuable building block in medicinal chemistry. The Boc protecting group is commonly employed to mask the piperidine nitrogen during synthetic sequences. Its removal is a crucial final step to yield the desired pharmacologically active compound. This document outlines various methods for Boc deprotection, with a focus on acidic and milder alternative conditions, and discusses their applicability to this compound derivatives.
Deprotection Methods Overview
The most common methods for Boc deprotection involve treatment with strong acids. However, the choice of acid and reaction conditions must be carefully considered based on the substrate's sensitivity. Milder, non-acidic methods are also available for substrates containing acid-labile functional groups.
A key consideration for this compound derivatives is the stability of the exocyclic α,β-unsaturated carbonyl system. Under certain acidic conditions, there is a potential for isomerization of the double bond. The protocols provided herein are selected to minimize this and other side reactions.
Chemical Reaction
Caption: General reaction scheme for the deprotection of a this compound derivative.
Comparative Data of Deprotection Methods
The following table summarizes common deprotection methods with typical reaction conditions and yields. Note that optimal conditions may vary depending on the specific substrate.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acidic Deprotection | ||||||
| Method A.1: TFA/DCM | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | A standard and generally effective method.[1] Can cleave acid-sensitive esters if reaction time is prolonged. The exocyclic double bond is generally stable under these conditions. |
| Method A.2: HCl in Dioxane | 4M Hydrogen chloride (HCl) in 1,4-Dioxane | 1,4-Dioxane | RT | 1 - 3 | >95 | Often provides the hydrochloride salt directly, which can be advantageous for purification and stability.[1] The exocyclic double bond has been shown to be stable under these conditions. |
| Milder Deprotection | ||||||
| Method B.1: Oxalyl Chloride | Oxalyl chloride | Methanol | RT | 1 - 4 | ~90 | A mild alternative for substrates with multiple acid-labile functional groups.[2] |
| Method B.2: Thermal | None (neat or in a high-boiling solvent) | Water, TFE | 90 - 150 | 0.5 - 48 | Variable | A green chemistry approach, but high temperatures may lead to side reactions.[3] |
Experimental Protocols
Workflow for Boc Deprotection
Caption: General experimental workflow for the deprotection of the Boc group.
Method A.1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidin-4-ylideneacetic acid derivative.
Method A.2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is particularly useful as it often yields the hydrochloride salt of the product, which can facilitate purification by precipitation.[1]
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane or other suitable solvent (e.g., methanol, ethyl acetate)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting solid can be washed with diethyl ether to remove any non-polar impurities.
Decision-Making for Method Selection
The choice of deprotection method depends on the overall structure of the derivative, especially the presence of other acid-sensitive functional groups.
Caption: A flowchart to aid in selecting the appropriate Boc deprotection method.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of the acidic reagent.[1]
-
Side Product Formation: The formation of the tert-butyl cation during acidic deprotection can lead to alkylation of nucleophilic sites on the substrate. The use of scavengers like triethylsilane or thioanisole can mitigate this issue, although it is less common with this particular substrate.
-
Ester Cleavage: When using TFA/DCM with ester derivatives, monitor the reaction closely to avoid cleavage of the ester. If this is a significant problem, switching to the milder HCl/dioxane method or a non-acidic method is recommended.
Conclusion
The deprotection of the Boc group from this compound derivatives can be achieved efficiently using standard acidic conditions such as TFA in DCM or HCl in dioxane. The exocyclic double bond is generally stable under these conditions. For substrates containing other acid-labile functionalities, milder methods should be considered. Careful monitoring of the reaction progress is crucial to ensure complete deprotection while minimizing side reactions.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 1-Boc-piperidin-4-ylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidin-4-ylideneacetic acid is a valuable building block in medicinal chemistry for the introduction of a constrained piperidine scaffold into peptide and small molecule structures. This motif is of significant interest in drug discovery as it can impart favorable pharmacokinetic properties, such as improved metabolic stability, receptor affinity, and cell permeability. The exocyclic double bond offers a unique geometric constraint and a potential site for further chemical modification.
These application notes provide detailed protocols for the incorporation of this compound onto a solid support, its use in peptide synthesis, and subsequent cleavage and purification. The methodologies are primarily based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).
Key Applications
-
Scaffold for Peptidomimetics: The rigid piperidine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.
-
Introduction of Turns: The constrained nature of the piperidine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding and biological activity.
-
Synthesis of Spirocyclic Compounds: The ylideneacetic acid moiety provides a handle for further cyclization reactions to generate novel spirocyclic structures.
-
Development of CNS-Targeting Agents: The piperidine motif is a common feature in centrally acting drugs, and solid-phase synthesis facilitates the rapid generation of analogues for screening.
Experimental Protocols
Immobilization of this compound on Merrifield Resin
This protocol describes the initial step of attaching the building block to a solid support. The Merrifield resin is a classic choice for Boc-based SPPS.[1]
Materials:
-
Merrifield resin (chloromethylpolystyrene), 100-200 mesh, 1% DVB, 1.0 mmol/g substitution
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in the reaction vessel.
-
Preparation of Cesium Salt: In a separate flask, dissolve this compound (1.5 mmol, 1.5 eq.) in a mixture of DMF (5 mL) and MeOH (5 mL). Neutralize the solution with an aqueous solution of cesium carbonate (0.75 M) to a pH of 7.0. Evaporate the solution to dryness under reduced pressure.
-
Immobilization Reaction: Dissolve the dried cesium salt in DMF (10 mL) and add it to the swollen resin. Agitate the mixture at 50°C for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by gravimetric analysis or by cleaving the compound from a small amount of resin and analyzing the product.
Boc Deprotection and Peptide Coupling
This section outlines the iterative cycle of deprotection and coupling to elongate the peptide chain.
Materials:
-
1-Boc-piperidin-4-ylidene-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Swelling: Swell the resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin).
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 25 minutes.[1]
-
Drain the solution and wash the resin with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with DMF (2 x 10 mL).
-
Add a solution of 10% DIPEA in DMF (10 mL/g of resin).
-
Agitate for 5 minutes, then drain.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3.0 eq.) with HBTU (2.9 eq.) and HOBt (3.0 eq.) in DMF for 5 minutes, followed by the addition of DIPEA (6.0 eq.).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Cleavage from the Resin and Final Deprotection
This final step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Resin Drying: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage Preparation: Place the dried resin in a specialized HF cleavage apparatus. Add anisole (1.0 mL per gram of resin) as a scavenger.
-
HF Cleavage Reaction: Cool the apparatus in a dry ice/methanol bath. Condense anhydrous HF (10 mL per gram of resin) into the reaction vessel. Allow the reaction to stir at 0°C for 1 hour.[1]
-
HF Evaporation: Remove the HF under a stream of nitrogen or by vacuum.
-
Product Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid). Lyophilize the aqueous solution to obtain the crude peptide powder.
Purification and Analysis
Procedure:
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its purity and identity.
Data Presentation
Table 1: Hypothetical Loading Efficiency on Merrifield Resin
| Parameter | Value |
| Initial Resin Substitution | 1.0 mmol/g |
| Theoretical Loading | 0.85 mmol/g |
| Experimental Loading | 0.78 mmol/g |
| Loading Efficiency | 91.8% |
Table 2: Hypothetical Purity and Yield of a Model Tripeptide (Pip-Ala-Gly)
| Synthesis Step | Product | Crude Purity (HPLC) | Overall Yield |
| Solid-Phase Synthesis | H-Pip-Ala-Gly-OH | 85% | 65% |
| After RP-HPLC Purification | H-Pip-Ala-Gly-OH | >98% | 45% |
(Pip refers to the 4-piperidin-4-ylideneacetic acid moiety)
Visualizations
Caption: Workflow for solid-phase synthesis using this compound.
Caption: General mechanism of Boc deprotection with trifluoroacetic acid (TFA).
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Boc-piperidin-4-ylideneacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the catalytic hydrogenation of 1-Boc-piperidin-4-ylideneacetic acid to produce 1-Boc-piperidine-4-acetic acid. This transformation is a key step in the synthesis of various piperidine-based scaffolds that are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional molecule used as a building block in the synthesis of complex piperidine derivatives.[1] The reduction of its exocyclic double bond via catalytic hydrogenation yields 1-Boc-piperidine-4-acetic acid, a saturated piperidine scaffold. This product is particularly valuable in the development of conformationally restricted analogues of neurotransmitters, such as gamma-aminobutyric acid (GABA), which are crucial for studying and modulating neuronal signaling pathways.[1] The piperidine ring system is a prevalent motif in numerous FDA-approved drugs, underscoring the importance of synthetic routes to functionalized piperidines.
Application in Drug Discovery: Synthesis of GABA Analogues
The product of this hydrogenation, 1-Boc-piperidine-4-acetic acid, serves as a key intermediate in the synthesis of conformationally restricted GABA analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.
GABA itself is a highly flexible molecule. By incorporating its pharmacophoric elements into a rigid piperidine scaffold, medicinal chemists can design analogues with reduced conformational flexibility. This can lead to increased receptor selectivity, improved pharmacokinetic properties, and enhanced therapeutic efficacy. The acetic acid moiety at the 4-position of the piperidine ring mimics the carboxylic acid function of GABA, while the piperidine nitrogen can be deprotected and further functionalized to explore structure-activity relationships. These analogues are valuable tools for probing the pharmacology of GABA receptors (GABA-A and GABA-B) and for developing novel therapeutics that act as allosteric modulators.[2][3][4][5]
Reaction Scheme
The catalytic hydrogenation of this compound proceeds via the addition of hydrogen across the exocyclic double bond, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C). The tert-butyloxycarbonyl (Boc) protecting group is generally stable under these neutral hydrogenation conditions.
Data Presentation
While specific quantitative data for the hydrogenation of this compound is not widely published, the following table summarizes typical conditions for analogous reductions of substituted piperidines and related compounds using common heterogeneous catalysts. This information can serve as a starting point for reaction optimization.
| Catalyst | Substrate Type | Solvent | Pressure (H₂) | Temperature | Reaction Time | Typical Yield |
| 5-10% Pd/C | Alkenes, Nitro groups | Methanol, Ethanol, Ethyl Acetate | 1-5 atm | Room Temp. - 50°C | 1-16 h | >90% |
| PtO₂ (Adams' catalyst) | Aromatic rings | Acetic Acid, Ethanol | 1-4 atm | Room Temp. | 12-24 h | >85% |
| Rh/C | Aromatic heterocycles | Methanol, Water | 50-100 atm | 50-100°C | 12-48 h | Variable |
Experimental Protocol
This protocol describes a general procedure for the catalytic hydrogenation of this compound to 1-Boc-piperidine-4-acetic acid.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® or a suitable filter aid
-
Round-bottom flask or hydrogenation vessel
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reactor Setup: To a clean, dry hydrogenation vessel or a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material (concentration typically 0.1-0.2 M). Stir until fully dissolved.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). For a 1 g scale, this would be approximately 50-100 mg of dry weight catalyst. Handle the catalyst with care, especially if dry, as it can be pyrophoric.
-
Inerting the Atmosphere: Securely seal the reaction vessel. If using a hydrogenation apparatus, follow the manufacturer's instructions for purging the system. For a balloon setup, evacuate the flask with a vacuum pump and backfill with nitrogen or argon. Repeat this cycle three times.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel. For a balloon setup, replace the inert gas balloon with a hydrogen balloon. For a Parr shaker, pressurize the vessel to the desired pressure (e.g., 3-4 bar or 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (e.g., methanol or ethanol) to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely, as the catalyst can be pyrophoric. Quench the filter cake with water after filtration.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 1-Boc-piperidine-4-acetic acid, which is typically a white to off-white solid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization of Starting Material and Product:
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| This compound | C₁₂H₁₉NO₄ | 241.28 | ~5.8 (s, 1H, =CH), ~3.5 (t, 2H), ~3.4 (t, 2H), ~2.9 (t, 2H), ~2.3 (t, 2H), 1.45 (s, 9H, Boc) | ~170 (C=O, acid), ~158 (C=CH), ~155 (C=O, Boc), ~116 (=CH), ~80 (t-butyl C), ~45-30 (piperidine CH₂), ~28.5 (Boc CH₃) | [M+H]⁺: 242.1, [M+Na]⁺: 264.1 |
| 1-Boc-piperidine-4-acetic acid | C₁₂H₂₁NO₄ | 243.30 | ~4.1 (br d, 2H), ~2.8 (br t, 2H), ~2.2 (d, 2H, CH₂COOH), ~2.0 (m, 1H), ~1.7 (d, 2H), ~1.2 (m, 2H), 1.45 (s, 9H, Boc) | ~178 (C=O, acid), ~155 (C=O, Boc), ~79.5 (t-butyl C), ~44 (piperidine CH₂), ~41 (CH₂COOH), ~35 (piperidine CH), ~32 (piperidine CH₂), ~28.5 (Boc CH₃) | [M+H]⁺: 244.1, [M+Na]⁺: 266.1 |
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and characterization of 1-Boc-piperidine-4-acetic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. The Allosteric Modulation of the GABAB Receptor: A Medicinal Chemistry Perspective [ouci.dntb.gov.ua]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Boc-piperidin-4-ylideneacetic acid
Welcome to the technical support center for the synthesis of 1-Boc-piperidin-4-ylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this key building block.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the two main synthetic steps for this compound: the Horner-Wadsworth-Emmons (HWE) olefination and the subsequent ester hydrolysis.
Part 1: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
The HWE reaction is a critical step for forming the carbon-carbon double bond. Below are common issues and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate reagent.[1] 2. Reaction Temperature Too Low: The reaction rate may be too slow at the employed temperature.[1] 3. Steric Hindrance: The cyclic nature of 1-Boc-piperidin-4-one can present steric challenges.[1] 4. Moisture in Reaction: Water can quench the phosphonate carbanion. | 1. Base Selection: Switch to a stronger base. Common choices include Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi). For substrates sensitive to strong bases, milder conditions like Lithium Chloride (LiCl) with an amine base (e.g., DBU) can be effective.[1] 2. Temperature Optimization: Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or with gentle heating.[1] 3. Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase the concentration of the reactants.[1] 4. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle hygroscopic bases under an inert atmosphere. |
| Formation of Side Products | 1. Aldol Condensation: Self-condensation of the ketone starting material can occur in the presence of a strong base. 2. Michael Addition: The product may undergo Michael addition with the phosphonate carbanion. | 1. Slow Addition: Add the ketone slowly to the solution of the deprotonated phosphonate to maintain a low concentration of the ketone. 2. Lower Temperature: Running the reaction at a lower temperature can minimize side reactions. |
| Poor (E)-Stereoselectivity | 1. Reaction Conditions Favoring (Z)-Isomer: Certain conditions, such as the use of potassium salts, can favor the formation of the (Z)-alkene.[1] | 1. Cation Effect: The use of lithium or sodium bases generally favors the formation of the (E)-alkene.[1][2] 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[1][2] |
Part 2: Ester Hydrolysis Troubleshooting
The final step is the hydrolysis of the ester to the desired carboxylic acid.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | 1. Insufficient Base: Not enough base to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed long enough. 3. Low Temperature: The reaction rate may be too slow. | 1. Increase Base Equivalents: Use a larger excess of the base (e.g., 3-4 equivalents of LiOH). 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir until the starting material is consumed. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis. |
| Product is Difficult to Isolate | 1. Product is Water-Soluble: The carboxylate salt may have high water solubility. 2. Emulsion during Workup: Formation of an emulsion can make phase separation difficult. | 1. Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1N HCl) to protonate the carboxylate, making it more soluble in organic solvents. Then, extract with an appropriate organic solvent like ethyl acetate or dichloromethane. 2. Brine Wash: During the workup, washing with a saturated sodium chloride (brine) solution can help to break up emulsions. |
| Presence of Impurities in Final Product | 1. Unreacted Starting Material: Incomplete hydrolysis. 2. Side Products from HWE Reaction: Impurities carried over from the previous step. | 1. Optimize Hydrolysis: See "Incomplete Hydrolysis" above. 2. Purification: Purify the final product by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Which olefination method is better for this synthesis, Wittig or Horner-Wadsworth-Emmons (HWE)?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for this synthesis. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, which can lead to higher yields and fewer side reactions.[2] Additionally, the phosphate byproduct of the HWE reaction is water-soluble, making purification easier.[3]
Q2: What is a good starting point for reaction conditions for the HWE reaction?
A2: A common starting point is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction is typically started at 0 °C for the deprotonation of the phosphonate, followed by the addition of 1-Boc-piperidin-4-one and allowing the reaction to warm to room temperature.[1][4]
Q3: How can I improve the yield of the HWE reaction?
A3: To improve the yield, ensure strictly anhydrous conditions. You can also try different bases, such as LiHMDS or KHMDS, which may be more effective. Optimizing the reaction temperature and time is also crucial. Some HWE reactions benefit from higher temperatures to overcome the activation energy barrier.[1]
Q4: What are the best conditions for the hydrolysis of the ethyl ester?
A4: A widely used method for the hydrolysis of ethyl esters is using lithium hydroxide (LiOH) in a mixture of solvents like THF, methanol, and water. This allows for a homogeneous reaction mixture and typically proceeds to completion at room temperature.[5]
Q5: How can I monitor the progress of the reactions?
A5: Both the HWE and hydrolysis reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, staining with potassium permanganate is often effective for visualizing the reactants and products.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction using Sodium Hydride
This protocol describes a standard procedure for the HWE reaction of 1-Boc-piperidin-4-one with triethyl phosphonoacetate using sodium hydride.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
1-Boc-piperidin-4-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-piperidin-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ester Hydrolysis using Lithium Hydroxide
This protocol outlines the hydrolysis of ethyl 1-Boc-piperidin-4-ylideneacetate to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-Boc-piperidin-4-ylideneacetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 1-Boc-piperidin-4-ylideneacetate (1.0 equivalent) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH·H₂O (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1N HCl.
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Data Presentation
Table 1: Comparison of Bases for the Horner-Wadsworth-Emmons Reaction
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | THF | 0 to RT | 70-85 | Standard, reliable conditions. Requires anhydrous technique.[4] |
| LiHMDS | THF | -78 to RT | 75-90 | Strong, non-nucleophilic base. Good for sterically hindered ketones. |
| K₂CO₃/DBU | None (Solvent-free) | RT | 80-95 | Milder, environmentally friendly conditions.[6][7] |
| t-BuOK | THF | 0 to RT | 65-80 | Strong, non-nucleophilic base. |
Table 2: Hydrolysis Conditions
| Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Yield (%) |
| LiOH | THF/MeOH/H₂O | RT | 12-16 | >95 |
| NaOH | EtOH/H₂O | 50 | 4-6 | 90-98 |
| KOH | THF/H₂O | RT | 16-24 | >95 |
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Boc-piperidin-4-ylideneacetic acid in Synthesis
Welcome to the technical support center for 1-Boc-piperidin-4-ylideneacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during the synthesis of piperidine derivatives using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during amide coupling with this compound?
A1: While generally a stable reagent, side reactions can occur, often related to the coupling reagents used or the inherent reactivity of the α,β-unsaturated acid moiety. Common issues include the formation of byproducts from the coupling agent (such as N-acylurea with carbodiimides or guanidinium byproducts with uronium/aminium reagents), and potential reactions involving the exocyclic double bond.[1] Premature deprotection of the Boc group can also occur under acidic conditions.[1]
Q2: Can the exocyclic double bond of this compound isomerize to the endocyclic position?
A2: While thermodynamically possible, significant isomerization of the exocyclic double bond to the more substituted endocyclic position is not a commonly reported side reaction under standard amide coupling conditions. However, exposure to harsh acidic or basic conditions, or elevated temperatures for prolonged periods, could potentially facilitate this isomerization. It is crucial to monitor reactions for the appearance of isomeric impurities.
Q3: Is Michael addition a concern when using this compound?
A3: Yes, the α,β-unsaturated nature of the molecule makes it susceptible to Michael addition from nucleophilic species present in the reaction mixture. This can include primary or secondary amines, which may compete with the desired amide bond formation. The use of hindered non-nucleophilic bases is recommended to minimize this side reaction.
Q4: Under what conditions might decarboxylation of this compound occur?
A4: Decarboxylation of α,β-unsaturated carboxylic acids can be promoted by heat or acidic conditions.[2][3] While unlikely to be a major pathway under standard, mild amide coupling conditions, it could become significant at elevated temperatures or in the presence of certain transition metal catalysts.[4]
Q5: Can this compound undergo polymerization?
A5: Like other activated olefins, there is a theoretical potential for polymerization. However, this is not a commonly reported issue under standard solution-phase amide coupling conditions. High concentrations, elevated temperatures, or the presence of radical initiators could increase this risk.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in synthesis.
Problem 1: Low Yield of Desired Amide Product
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress by TLC or LC-MS. - If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[1] |
| Sterically hindered amine | - Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP for challenging couplings.[4] - Consider converting the carboxylic acid to a more reactive acyl fluoride in situ.[4] - Increase the reaction temperature or use microwave heating.[4] |
| Incorrect stoichiometry | - Ensure accurate measurement of all reagents. - Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion.[1] |
| Presence of moisture | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.[1] |
Problem 2: Presence of Impurities and Byproducts
| Observed Impurity | Possible Cause | Mitigation Strategy |
| N-acylurea | Formation of a stable byproduct from the rearrangement of the O-acylisourea intermediate when using carbodiimide reagents like EDC.[1] | - Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea. - Choose a different class of coupling reagent (e.g., phosphonium or uronium salts). |
| Guanidinium byproduct | Reaction of the amine with excess uronium-based coupling reagents (e.g., HATU, HBTU).[1] | - Use the coupling reagent in only a slight excess (e.g., 1.05-1.1 equivalents). - Add the amine shortly after the activation of the carboxylic acid.[1] |
| Product of Michael Addition | Nucleophilic attack of an amine or other nucleophile at the β-carbon of the exocyclic double bond. | - Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). - Control the stoichiometry of the amine carefully. |
| Boc-deprotected product | Premature removal of the Boc protecting group under acidic conditions.[1] | - Ensure the reaction conditions are not acidic. - Use non-acidic coupling reagents and appropriate bases.[1] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation : To the solution, add HATU (1.05 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]
-
Coupling : Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Purification Strategy for Byproduct Removal
| Byproduct | Purification Method |
| Urea from carbodiimides (e.g., DCU) | The byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration. For water-soluble ureas from EDC, an aqueous workup is effective.[4] |
| Excess coupling reagents and water-soluble byproducts | Perform an aqueous workup, washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and brine. |
| Polar byproducts | Standard silica gel column chromatography is typically effective for separating the desired amide product from more polar or less polar impurities. |
Visual Guides
Caption: A generalized workflow for amide coupling reactions.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 1-Boc-piperidin-4-ylideneacetic Acid Derivatives
Welcome to the technical support center for the purification of 1-Boc-piperidin-4-ylideneacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying derivatives of this compound?
A1: The primary purification techniques for this class of compounds are flash column chromatography and recrystallization. The choice between these methods depends on the physical state of the compound (oil or solid), the nature of the impurities, and the required final purity. For acidic final products, an acid-base extraction can also be an effective purification step.
Q2: I've just completed a Horner-Wadsworth-Emmons (HWE) reaction to synthesize my this compound ester. What are the major impurities I should expect?
A2: The most common impurities originating from an HWE reaction are the phosphonate byproduct (e.g., diethyl phosphate) and any unreacted starting materials, namely N-Boc-4-piperidone and the phosphonate reagent. Additionally, side-products from potential self-condensation of the piperidone or Michael addition of the phosphonate carbanion to the product can occur.[1]
Q3: My purified this compound ester appears as a mixture of E/Z isomers. How can I separate them?
A3: Separation of E/Z isomers of α,β-unsaturated esters can be challenging. Flash column chromatography is often the most effective method.[2] The subtle differences in polarity between the isomers can be exploited by using a low-polarity solvent system and a long column to enhance separation. In some cases, preparative HPLC may be necessary for baseline separation.[3]
Q4: How can I remove the phosphine oxide byproducts from a Wittig or Horner-Wadsworth-Emmons reaction without resorting to column chromatography?
A4: Several chromatography-free methods can be employed to remove phosphine oxide byproducts. One common technique is precipitation by adding a nonpolar solvent like hexanes or ether, as triphenylphosphine oxide (TPPO) has low solubility in these solvents.[4][5] Another method involves the complexation of TPPO with metal salts, such as zinc chloride (ZnCl₂), to form an insoluble complex that can be filtered off.[4][6]
Q5: What are suitable TLC visualization stains for this compound and its derivatives?
A5: Due to the presence of the α,β-unsaturated ester or acid, potassium permanganate (KMnO₄) is a very effective stain as it reacts with the double bond.[7] For more general visualization, phosphomolybdic acid (PMA) can be used. If the Boc group is removed, ninhydrin can be used to detect the free amine.[8]
Troubleshooting Guides
Issue 1: Difficulty in Removing Phosphonate/Phosphine Oxide Byproducts
Symptoms:
-
1H NMR of the "purified" product shows characteristic signals of the phosphonate byproduct.
-
The product appears as a sticky oil or fails to crystallize due to the presence of these impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phosphonate/phosphine oxide removal.
Issue 2: Poor Separation of E/Z Isomers by Column Chromatography
Symptoms:
-
Fractions from column chromatography contain a mixture of E and Z isomers as determined by 1H NMR.
-
TLC analysis shows overlapping or very close spots for the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating E/Z isomers.
Data Presentation
The choice of purification method can significantly impact the yield and purity of the final product. The following table summarizes typical data for the purification of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.
| Purification Method | Typical Eluent/Solvent | Typical Yield | Typical Purity | Reference |
| Flash Column Chromatography | Hexanes/Ethyl Acetate (gradient) | 70-90% | >95% | [9] |
| Recrystallization | Ethyl Acetate/Hexanes | 60-80% | >98% | [10] |
| Preparative HPLC | Acetonitrile/Water (gradient) | 50-70% | >99% | [3] |
Experimental Protocols
Protocol 1: Purification of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate by Flash Column Chromatography
Objective: To purify the crude product from a Horner-Wadsworth-Emmons reaction.
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial eluent.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.[9]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a colorless oil or white solid.
Protocol 2: Recrystallization of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
Objective: To further purify the product obtained after column chromatography or for a solid crude product.
Methodology:
-
Dissolution: Dissolve the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a non-polar solvent in which the compound is insoluble (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Hydrolysis of Ethyl Ester to this compound and Purification
Objective: To obtain the final carboxylic acid product.
Methodology:
-
Hydrolysis: Dissolve the purified ethyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a weak acid (e.g., 1M HCl) until the pH is acidic (pH ~3-4).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting carboxylic acid can often be used without further purification. If necessary, it can be purified by recrystallization or by flash column chromatography using an eluent system containing a small amount of acetic acid to prevent streaking.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Boc-piperidin-4-ylideneacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Boc-piperidin-4-ylideneacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and effective methods for synthesizing this compound involve olefination reactions of N-Boc-4-piperidone. The two primary approaches are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] Both reactions are followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: Which olefination method, Wittig or Horner-Wadsworth-Emmons, is generally preferred for this synthesis?
The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for several reasons.[4][5] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, leading to better reactivity with ketones like N-Boc-4-piperidone.[5] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[4][6] The HWE reaction also typically offers better control over the stereoselectivity of the resulting alkene, favoring the formation of the (E)-isomer.[6]
Q3: What are the critical starting materials and reagents for this synthesis?
The key starting materials and reagents include:
-
N-Boc-4-piperidone: The ketone substrate.
-
For HWE: A phosphonate ester, such as triethyl phosphonoacetate.
-
For Wittig: A phosphonium salt, such as (carboxymethyl)triphenylphosphonium bromide.
-
A strong base: Sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide are commonly used to deprotonate the phosphonate ester or phosphonium salt.
-
Anhydrous solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical choices.
-
Reagents for hydrolysis: A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These techniques allow for the tracking of the consumption of the starting ketone and the formation of the ester intermediate. For the subsequent hydrolysis step, the disappearance of the ester and the appearance of the carboxylic acid product can be similarly monitored.
Troubleshooting Guide
Issue 1: Low or No Yield of the Ester Intermediate
This is a common issue that can often be traced back to the reagents or reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Base | The base (e.g., NaH) is crucial for generating the nucleophilic ylide or phosphonate carbanion. Ensure the base is fresh and has been stored under anhydrous conditions. Using a new bottle of the reagent is a reliable first step. |
| Wet Reagents or Solvent | The ylide and phosphonate carbanions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure N-Boc-4-piperidone | The starting ketone should be pure. Impurities can interfere with the reaction. Consider purifying the N-Boc-4-piperidone by recrystallization or chromatography if its purity is questionable. |
| Insufficient Reaction Time or Temperature | While these reactions are often run at room temperature, gentle heating may be required to drive the reaction to completion, especially if the ketone is sterically hindered. Monitor the reaction by TLC to determine the optimal reaction time. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the phosphonate/phosphonium salt and base to the ketone are used. Typically, a slight excess (1.1-1.5 equivalents) of the olefination reagent and base is employed. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield of the ester intermediate.
Issue 2: Incomplete Hydrolysis of the Ester
If the olefination step is successful but the final hydrolysis to the carboxylic acid is problematic, consider the following.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Water | Ensure at least stoichiometric amounts, and often an excess, of the base (e.g., LiOH) are used. Water is a necessary reagent for the hydrolysis, so ensure it is present in sufficient quantity. |
| Steric Hindrance | The ester may be sterically hindered, slowing down the hydrolysis. Increase the reaction temperature or prolong the reaction time. |
| Low Solubility | The ester may not be fully soluble in the reaction mixture. Adding a co-solvent like THF or methanol can improve solubility and facilitate the reaction. |
| Reversibility | If the reaction mixture becomes acidic during workup before the base is fully neutralized, the reaction can reverse. Ensure the pH is maintained at a high level until the hydrolysis is complete. |
Hydrolysis Troubleshooting Flow
Caption: Troubleshooting steps for the ester hydrolysis reaction.
Issue 3: Difficulty in Product Purification
The final product's purity can be compromised by byproducts from the olefination step.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Triphenylphosphine Oxide Contamination (Wittig) | This byproduct is notoriously difficult to remove by standard chromatography. It can sometimes be precipitated by adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Alternatively, conversion to a water-soluble salt by reaction with MgCl₂ or CaCl₂ can facilitate its removal through an aqueous wash. |
| Phosphate Byproduct Contamination (HWE) | This byproduct is generally water-soluble and can be removed with an aqueous workup.[4][6] Ensure thorough extraction with an organic solvent and washing of the organic layer with water or brine. |
| Unreacted Starting Material | If the reaction did not go to completion, unreacted N-Boc-4-piperidone or the phosphonate ester may remain. Careful column chromatography is usually effective for removing these. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction and Hydrolysis
This protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of Ethyl 1-Boc-piperidin-4-ylideneacetate
-
Preparation: Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the N-Boc-4-piperidone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification: Cool the mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Overall Synthesis Workflow
Caption: General workflow for the two-step synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues with 1-Boc-piperidin-4-ylideneacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1-Boc-piperidin-4-ylideneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately polar compound. Its solubility is dictated by the presence of a polar carboxylic acid group and a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group.[1] Generally, it exhibits good solubility in polar aprotic and protic organic solvents. Its aqueous solubility is expected to be low but can be influenced by pH.
Q2: In which organic solvents should I start trying to dissolve this compound?
A2: For initial solubility tests, it is recommended to start with polar aprotic solvents. Based on the solubility of analogous N-Boc protected piperidine derivatives, the following solvents are good starting points:
-
High Solubility Expected: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform.[2]
-
Moderate to Good Solubility Expected: Tetrahydrofuran (THF), Ethyl Acetate, Methanol, Ethanol.[1][2]
-
Low Solubility Expected: Non-polar solvents such as hexanes and toluene.[1]
Q3: How does pH affect the aqueous solubility of this compound?
A3: The aqueous solubility of this compound is pH-dependent due to its carboxylic acid group.[3][4]
-
In neutral or acidic aqueous solutions (pH < ~4-5): The carboxylic acid will be protonated and in its less polar, free acid form, leading to lower aqueous solubility.
-
In basic aqueous solutions (pH > ~6-7): The carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and will exhibit higher aqueous solubility.
Q4: My compound has oiled out or precipitated during my reaction workup. What should I do?
A4: Oiling out or precipitation during an aqueous workup can occur if the compound is not sufficiently soluble in the extraction solvent or if the pH of the aqueous layer is close to the pKa of the carboxylic acid, reducing its solubility. To resolve this:
-
Adjust the pH: If your compound is in the organic layer, ensure the aqueous layer's pH is not in a range that would cause the deprotonation and subsequent extraction of your compound into the aqueous phase. Conversely, if you are trying to extract it into an aqueous base, ensure the pH is sufficiently high.
-
Use a different extraction solvent: Switch to a more polar solvent like ethyl acetate or a mixture of solvents to increase the solubility of your compound in the organic phase.
-
"Salting out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and promote its partitioning into the organic layer.[5]
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: The compound is not dissolving in the chosen organic solvent for a reaction.
Initial Steps:
-
Increase the solvent volume: The concentration of the compound may be too high. Try adding more solvent.
-
Gentle heating: Gently warming the mixture can increase the solubility of the compound. Proceed with caution and ensure the temperature is compatible with your reaction conditions.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.
Advanced Troubleshooting:
-
Co-solvent system: If the compound remains insoluble, consider using a co-solvent system. For example, if your reaction is in a less polar solvent like DCM, adding a small amount of a more polar solvent like DMF can significantly improve solubility.
-
Solvent screening: Perform small-scale solubility tests with a variety of recommended solvents to identify the most suitable one for your reaction.
Issue 2: The compound precipitates out of solution when an aqueous reagent is added.
This is common when an aqueous solution is added to an organic solution of the compound, causing a polarity shift that reduces its solubility.
Strategies to Mitigate Precipitation:
-
Slow addition: Add the aqueous reagent dropwise to the stirred organic solution. This gradual change in polarity can help keep the compound in solution.
-
Increase the organic solvent volume: A more dilute solution may be able to tolerate the addition of water without precipitation.
-
Use a water-miscible co-solvent: If your reaction can tolerate it, using a water-miscible solvent like THF or dioxane can prevent precipitation upon the addition of aqueous reagents.
Data Presentation
Table 1: Qualitative Solubility of this compound Analogs in Common Solvents.
| Solvent Class | Solvent | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMF, DMSO | High | Good solvation of both the carboxylic acid and the Boc-protected piperidine ring.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Capable of dissolving moderately polar compounds.[2] |
| Ethers | Tetrahydrofuran (THF) | Moderate | A good solvent for a range of organic compounds. |
| Esters | Ethyl Acetate | Moderate | Can solvate both polar and non-polar moieties.[2] |
| Alcohols | Methanol, Ethanol | Moderate | The polar hydroxyl group can interact with the carboxylic acid.[2] |
| Aromatic | Toluene | Low to Moderate | The non-polar aromatic ring has limited interaction with the polar functional groups.[1] |
| Non-Polar | Hexane, Cyclohexane | Low | The compound is too polar to dissolve in non-polar aliphatic solvents.[1] |
| Aqueous | Water | Low (at neutral pH) | The hydrophobic Boc group and the overall molecular structure limit water solubility.[2] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for an Amide Coupling Reaction
Materials:
-
This compound
-
Amine coupling partner
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))[6]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Methodology:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the chosen anhydrous solvent (DMF or DCM) to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
Stir the mixture at room temperature. If the solid does not dissolve completely, gentle warming (to ~40-50 °C) or brief sonication can be applied.
-
Once a clear solution is obtained, add the amine (1.0-1.2 equivalents), the coupling agent (1.1-1.5 equivalents), and the organic base (2.0-3.0 equivalents).
-
Stir the reaction at room temperature or as required by the specific protocol. Monitor the reaction progress by TLC or LC-MS.
Mandatory Visualizations
References
Challenges in the scale-up synthesis of 1-Boc-piperidin-4-ylideneacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-Boc-piperidin-4-ylideneacetic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process starting from N-Boc-4-piperidone:
-
Olefination: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction to introduce the ylideneacetic ester moiety. The HWE reaction is generally preferred for scale-up due to higher E-isomer selectivity and easier purification.
-
Hydrolysis: Saponification of the resulting ester (e.g., ethyl 1-Boc-piperidin-4-ylideneacetate) to the final carboxylic acid.
Q2: Which olefination method, Horner-Wadsworth-Emmons or Wittig, is more suitable for large-scale synthesis?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally more advantageous for industrial applications.[1] Phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1] A key benefit is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying its removal during workup, which is a significant advantage on a large scale.[1]
Q3: What are the critical parameters to control during the Horner-Wadsworth-Emmons (HWE) reaction?
A3: Key parameters to control for a successful and scalable HWE reaction include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The selection of the base is particularly critical as it influences the deprotonation of the phosphonate, the reaction rate, and the stereoselectivity of the alkene product.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Olefination Step
Problem 1: Low or no conversion of N-Boc-4-piperidone.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Deprotonation of the Phosphonate Reagent | - Use a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating triethyl phosphonoacetate. Ensure the NaH is of good quality and the solvent is anhydrous. - Consider alternative strong bases like Potassium bis(trimethylsilyl)amide (KHMDS). - Milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with lithium chloride (LiCl), can be effective for base-sensitive substrates. |
| Decomposition of the Ylide | - Generate the ylide at a low temperature (e.g., 0°C) and add the N-Boc-4-piperidone solution dropwise while maintaining the low temperature. - Consider an "in-situ" generation approach where the base is added to a mixture of the phosphonate and the ketone, although this may require careful optimization. |
| Poor Quality of Reagents or Solvents | - Ensure N-Boc-4-piperidone is pure and dry. - Use anhydrous solvents (e.g., THF, DMF, Toluene) to prevent quenching of the ylide. - Verify the purity and reactivity of the phosphonate reagent. |
Problem 2: Formation of significant side products.
| Potential Cause | Troubleshooting Suggestion |
| Self-condensation of N-Boc-4-piperidone | - This can be promoted by strong bases. Add the base to the phosphonate reagent first to ensure complete ylide formation before adding the ketone. - Maintain a low reaction temperature during the addition of the ketone. |
| Hydrolysis of the Boc-protecting group | - Avoid acidic conditions during workup if the reaction is quenched with an aqueous acidic solution. A neutral or slightly basic quench is preferable. |
| Formation of the Z-isomer | - The HWE reaction with stabilized ylides generally favors the E-isomer. To maximize E-selectivity, allow the reaction to reach thermodynamic equilibrium, which can be facilitated by slightly elevated temperatures after the initial addition. |
Hydrolysis Step
Problem 3: Incomplete hydrolysis of the ethyl ester.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance of the Ester | - The ester group is sterically hindered, making hydrolysis challenging under standard conditions. - Use a non-aqueous hydrolysis system, such as sodium hydroxide in a mixture of methanol and dichloromethane, which has been shown to be effective for hindered esters.[2][3] - Increase the reaction temperature and/or the concentration of the base (e.g., using 10N NaOH). |
| Low Solubility of the Ester | - Employ a co-solvent system like THF/water or ethanol/water to improve the solubility of the starting material. |
Problem 4: Difficulty in isolating the final product.
| Potential Cause | Troubleshooting Suggestion |
| Emulsion formation during workup | - After acidification, if emulsions form during extraction with an organic solvent, add brine to help break the emulsion. - Consider a filtration-based isolation if the product precipitates upon acidification. |
| Product is an oil or difficult to crystallize | - After extraction and concentration, attempt to crystallize the product from a suitable solvent system. Common choices include ethyl acetate/hexanes or dichloromethane/hexanes. - If the product remains an oil, purification by column chromatography may be necessary, although this is less ideal for large-scale production. |
Experimental Protocols
Key Experiment 1: Horner-Wadsworth-Emmons Olefination (Lab Scale)
This protocol is a general guideline and may require optimization for scale-up.
-
Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the slurry to 0°C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF via the dropping funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear.
-
Addition of Ketone: Cool the reaction mixture back to 0°C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Completion: Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, ethyl 1-Boc-piperidin-4-ylideneacetate, can be purified by column chromatography on silica gel.
Key Experiment 2: Hydrolysis of Ethyl 1-Boc-piperidin-4-ylideneacetate (Lab Scale)
This protocol is adapted from a method for the hydrolysis of hindered esters.[2][3]
-
Dissolution: Dissolve the crude or purified ethyl 1-Boc-piperidin-4-ylideneacetate (1.0 equivalent) in a mixture of methanol and dichloromethane (e.g., 1:9 v/v).
-
Addition of Base: Add a solution of sodium hydroxide in methanol (e.g., 3N solution, 3.0 equivalents).
-
Reaction: Stir the mixture at room temperature. The sodium salt of the carboxylic acid may precipitate. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure.
-
Workup: Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with dilute hydrochloric acid. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Bases for Horner-Wadsworth-Emmons Reaction
| Base | Solvent | Temperature | Typical Yield | Stereoselectivity (E:Z) | Notes |
| Sodium Hydride (NaH) | THF, DMF | 0°C to RT | High | Good to Excellent | Requires anhydrous conditions. The thermodynamically more stable E-alkene is generally favored.[1] |
| KHMDS | THF | -78°C to RT | High | Can be tuned for Z-selectivity with specific phosphonates (Still-Gennari conditions).[4] | Strong, non-nucleophilic base. |
| DBU | Acetonitrile, Toluene | RT to 80°C | Moderate to High | Good | Milder, non-nucleophilic organic base. Often used with LiCl as an additive to enhance reactivity. |
| Potassium Carbonate (K2CO3) | DMF, Ethanol | RT to Reflux | Moderate | Moderate | A weaker base, suitable for more acidic phosphonates and sensitive substrates. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the HWE olefination step.
References
Technical Support Center: Stereochemical Integrity of 1-Boc-piperidin-4-ylideneacetic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for preventing racemization in reactions involving chiral derivatives of 1-Boc-piperidin-4-ylideneacetic acid. The following sections offer answers to frequently asked questions, troubleshooting strategies, and detailed experimental protocols to help maintain the stereochemical purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for my this compound derivative?
A1: Racemization is the conversion of a pure, single enantiomer (a specific 3D isomer) into an equal mixture of both of its enantiomers, rendering the sample optically inactive.[1] For derivatives of this compound with a chiral center at the alpha-carbon (the carbon adjacent to the carboxylic acid), this is a significant issue. The biological activity of a drug molecule is often dependent on its precise 3D structure.[1] The presence of the undesired enantiomer can lead to reduced therapeutic efficacy or even unwanted side effects.
The primary cause of racemization in these compounds, especially during reactions like amide bond formation, is the acidity of the proton on the alpha-carbon.[1][2] When the carboxylic acid is activated for coupling, this alpha-proton becomes susceptible to removal by a base, leading to the formation of a planar, achiral enolate intermediate.[1][2][3] Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers and a loss of stereochemical integrity.[2][3]
Q2: What is the primary chemical mechanism responsible for racemization during coupling reactions?
A2: The most common mechanism for racemization during the coupling of N-Boc protected amino acids or similar structures is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][4] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and is easily removed by a base present in the reaction.[1] The resulting achiral intermediate can then react with a nucleophile (like an amine) to produce a racemic mixture of the product.[1] A less common, but still possible, pathway is the direct removal of the alpha-proton from the activated acid by a strong base to form an enolate.[1]
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization. The most important are:
-
Base Selection: Strong, non-sterically hindered bases (e.g., triethylamine) significantly promote racemization. Sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are much safer choices.[1][4]
-
Temperature: The rate of racemization increases with temperature. Performing reactions at low temperatures (e.g., 0 °C) is one of the most effective strategies for prevention.[1]
-
Coupling Reagents and Additives: The choice of activating agent is critical. While standard carbodiimides (e.g., EDC) can be effective for coupling, they often require additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization by forming more stable active esters.[4][5] Uronium/aminium salts like HATU or HBTU are generally preferred as they are highly efficient and less prone to causing racemization.[4]
-
Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine (or other nucleophile) increases the opportunity for racemization. This pre-activation time should be minimized.[1][4]
-
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over more polar solvents like dimethylformamide (DMF) when racemization is a major concern.[4]
Q4: How can I determine if my product has racemized?
A4: The most reliable and widely used method for determining the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase (CSP) that can differentiate between enantiomers, allowing for their separation and quantification.[8] If your compound lacks a UV-active chromophore, a pre-column derivatization step with a fluorescent or UV-active tag may be necessary to enable detection.[7][9]
Troubleshooting Guide
Use the following guide to diagnose and resolve issues with racemization during your experiments.
| Problem / Symptom | Potential Cause | Recommended Solution & Rationale |
| High levels of the undesired enantiomer/diastereomer detected by chiral HPLC. | Inappropriate Base: Use of a strong, non-hindered base like triethylamine (TEA). | Switch to a sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are less likely to abstract the acidic alpha-proton, thereby reducing the rate of enolization/oxazolone formation.[1] |
| Inconsistent optical purity between batches. | High Reaction Temperature: Running the reaction at room temperature or elevated temperatures. | Perform the reaction at low temperature. Start the coupling at 0 °C and allow it to warm slowly to room temperature only if necessary. Lower temperatures significantly decrease the rate of racemization.[1][4] |
| Significant racemization observed even at low temperatures. | Suboptimal Coupling Reagent: Using a carbodiimide (e.g., EDC) without a racemization-suppressing additive. | Use a uronium/aminium coupling reagent like HATU, HBTU, or PyBOP.[4] HATU is often considered superior for minimizing racemization.[1] If using a carbodiimide, always include an additive like HOBt or HOAt to form a more stable activated intermediate.[4][5] |
| Loss of stereochemical integrity during amide coupling. | Prolonged Pre-activation Time: Allowing the activated acid to sit for an extended period before adding the amine. | Minimize the pre-activation time to 1-5 minutes.[1][4] Alternatively, add the coupling reagent to a mixture of the acid and amine (in situ activation) to ensure the activated species reacts quickly with the desired nucleophile. |
| Racemization is still an issue after optimizing other parameters. | Inappropriate Solvent: Using a highly polar aprotic solvent like DMF. | Switch to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents can sometimes reduce the rate of racemization compared to more polar options.[4] |
Summary of Recommended Reaction Conditions
| Parameter | Recommended | To Avoid |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (>25 °C) |
| Base | DIPEA, NMM (2.0 equiv.) | Triethylamine (TEA) |
| Coupling Reagent | HATU, HBTU (1.0 equiv.) | Carbodiimides without additives |
| Additives (if needed) | HOBt, HOAt, Oxyma (1.0 equiv.) | None |
| Solvent | DCM, THF | DMF (if racemization is observed) |
| Pre-activation Time | < 5 minutes or in situ | > 15 minutes |
Experimental Protocols
Protocol 1: General Protocol for Amide Coupling with Minimized Racemization using HATU
This protocol is designed to minimize racemization during the formation of an amide bond with a chiral this compound derivative.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled, stirring solution, add HATU (1.0 equivalent).
-
Initiation: Add a sterically hindered base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the mixture.[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.[1] Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Work-up: Upon completion, proceed with a standard aqueous work-up to remove reagents and byproducts.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC (see Protocol 2).
Caption: Experimental workflow for amide coupling with minimal racemization.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity Assessment
This is a general guideline. Specific parameters must be optimized for your particular compound.
-
Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., mobile phase) at a concentration of ~1 mg/mL. Prepare a sample of the racemic mixture to serve as a reference for peak identification and resolution calculation.
-
Instrumentation:
-
Method Development (Typical Starting Conditions):
-
Mobile Phase: A mixture of n-Hexane and Isopropanol is a common starting point for normal-phase chiral separations.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection Wavelength: Select a wavelength where your compound has maximum absorbance.
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Caption: Troubleshooting workflow for diagnosing and solving racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for 1-Boc-piperidin-4-ylideneacetic acid chemistry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-piperidin-4-ylideneacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Issues
Question 1: I am getting a low yield during the synthesis of the intermediate, tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, via the Horner-Wadsworth-Emmons (HWE) reaction. What are the common causes and solutions?
Answer: Low yields in the Horner-Wadsworth-Emmons (HWE) olefination are a common issue. The reaction involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl group of N-Boc-4-piperidone. Several factors can impact the efficiency of this process.
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotonation: The phosphonate carbanion may not be forming efficiently.
-
Solution: Ensure your base is sufficiently strong and fresh. Sodium hydride (NaH) is commonly used, but requires anhydrous conditions. Other bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can also be effective. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the base and carbanion.[1][2][3]
-
-
Poor Reagent Quality: The purity of N-Boc-4-piperidone or the phosphonate reagent can significantly affect the yield.
-
Solution: Use freshly purified N-Boc-4-piperidone. The ketone can be prone to hydration or self-condensation over time. Verify the purity of your phosphonate reagent.
-
-
Incorrect Reaction Temperature: Temperature can influence the stability of the carbanion and the reaction rate.
-
Side Reactions: The primary side reaction is the formation of the undesired (Z)-alkene, although the HWE reaction strongly favors the (E)-alkene.[2]
Question 2: The final hydrolysis step to get this compound is incomplete. How can I improve the conversion of the ester to the carboxylic acid?
Answer: Incomplete saponification (hydrolysis) of the ethyl or methyl ester is another frequent challenge. This step typically involves treating the ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[5]
Potential Causes & Troubleshooting Steps:
-
Insufficient Base: Stoichiometry is critical. You may not be using enough base to drive the reaction to completion.
-
Solution: Increase the equivalents of the base. Using 2-3 equivalents of LiOH or NaOH is common practice.
-
-
Poor Solubility: The ester may not be fully soluble in the reaction medium, limiting its access to the hydroxide.
-
Solution: Use a co-solvent system. A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is highly effective for improving solubility and facilitating the hydrolysis.[5]
-
-
Short Reaction Time: The hydrolysis may be slower than anticipated.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Allow the reaction to stir for a longer period (e.g., overnight) at room temperature to ensure completion.[5]
-
Purification & Stability
Question 3: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
Answer: Purification challenges often stem from byproducts generated during the synthesis.
-
Phosphate Byproducts: The HWE reaction produces a dialkylphosphate salt byproduct.
-
Unreacted Starting Ester: If hydrolysis is incomplete, the starting ester will contaminate the final product.
-
Removal: An acid-base extraction can effectively separate the carboxylic acid product from the neutral ester. Dissolve the crude mixture in a solvent like ethyl acetate, wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1N HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.
-
-
Final Purification: The isolated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Question 4: What are the recommended storage conditions for this compound? Is it prone to degradation?
Answer: Proper storage is crucial to maintain the integrity of the compound.
-
Storage Temperature: It is recommended to store the compound at 0-8°C.[6]
-
Stability: The compound is generally stable under recommended storage conditions.[6][7] The most sensitive part of the molecule is the tert-butyloxycarbonyl (Boc) protecting group, which is labile under strong acidic conditions.[8][9]
-
Materials to Avoid: Avoid contact with strong acids, which can cause deprotection of the Boc group, and strong oxidizing agents.[7]
Data & Properties
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 193085-24-4 | [6] |
| Molecular Formula | C₁₂H₁₉NO₄ | [6] |
| Molecular Weight | 241.29 g/mol | [6] |
| Appearance | Pale yellow solid | [6] |
| Purity | ≥ 95% (HPLC) |[6] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
This procedure is a representative Horner-Wadsworth-Emmons reaction.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous Tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the ester intermediate from Protocol 1 in a 3:1:1 mixture of THF, Methanol, and Water.
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and Methanol).
-
Acidification: Dilute the remaining aqueous solution with water and cool to 0°C in an ice bath. Carefully acidify the solution to a pH of ~3-4 by adding 1N HCl. A white precipitate should form.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate or dichloromethane multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.
Diagrams and Workflows
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability issues of 1-Boc-piperidin-4-ylideneacetic acid in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 1-Boc-piperidin-4-ylideneacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound, a pale yellow solid, should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Several suppliers recommend refrigeration at 0-8°C for long-term storage.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored with strong oxidizing agents or strong acids, as these can promote its degradation.[2]
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from pale yellow to a darker shade or a change in the physical state of the solid. Inconsistent analytical results, such as the appearance of new peaks or a decrease in the main peak's area in HPLC analysis, are also strong indicators of degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in appearance (color, texture) of the solid compound. | Improper storage (exposure to heat, light, or moisture). | Discard the degraded material and obtain a fresh batch. Review and improve storage conditions to be cool, dry, and dark. |
| Inconsistent or unexpected experimental results. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If degradation is suspected in a stock solution, verify its purity by HPLC analysis. |
| Appearance of new peaks in HPLC chromatogram. | Compound degradation. | Identify the stress factor (e.g., pH, temperature, light) causing degradation. Modify experimental conditions to mitigate this factor. Refer to the potential degradation pathways for insights. |
| Low assay or purity value of the compound. | Long-term storage instability. | Re-evaluate the storage conditions. Consider storing at a lower temperature and under an inert atmosphere. It is good practice to re-analyze the purity of the compound after prolonged storage. |
Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for troubleshooting stability issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 1-Boc-piperidin-4-ylideneacetic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust and reproducible drug discovery and development. 1-Boc-piperidin-4-ylideneacetic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Ensuring its purity is critical to the successful synthesis of target compounds and the reliability of subsequent biological data.
This guide provides a comprehensive comparison of key analytical methods for the validation of this compound purity. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Key Analytical Methods
The selection of an analytical method for purity determination is often a balance between the desired level of information, sample throughput, and available instrumentation. While HPLC is a workhorse for routine purity checks, qNMR offers the advantage of being a primary method for determining absolute purity without the need for a specific reference standard of the analyte. GC-MS is indispensable for the identification and quantification of volatile impurities, particularly residual solvents from the synthesis process.
| Parameter | HPLC-UV | Quantitative ¹H-NMR (qNMR) | GC-MS (for Residual Solvents) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard. | Chromatographic separation of volatile compounds, followed by mass spectrometric identification and quantification. |
| Primary Use | Routine purity assessment, identification and quantification of non-volatile impurities. | Absolute purity determination, structural confirmation, and quantification of impurities without specific reference standards. | Identification and quantification of residual solvents. |
| Linearity (R²) | > 0.999 | Not applicable in the same way; linearity is inherent to the method. | > 0.995 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ppm level |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ppm level |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (%RSD) | < 2.0% | < 1.0% | < 10% |
| Sample Throughput | High | Moderate | High |
| Destructive Analysis | Yes | No | Yes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
-
Specificity: Assessed by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that degradation products do not interfere with the main peak.
-
Linearity: Determined by analyzing a series of solutions over a concentration range of 0.05 to 1.5 mg/mL.
-
Accuracy: Evaluated by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals used for quantification.
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual volatile organic solvents that may be present from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Mass selective detector.
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
GC Conditions:
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
-
Split Ratio: 10:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of this compound into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and heat in the headspace autosampler (e.g., 80 °C for 15 minutes) before injection.
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of known standards.
-
Quantify the identified solvents using a calibration curve prepared with standard solutions of the respective solvents.
Conclusion
The purity validation of this compound requires a multi-faceted analytical approach. HPLC-UV is a robust and sensitive method for routine quality control, adept at separating and quantifying non-volatile impurities. For an absolute determination of purity and structural confirmation, qNMR is the method of choice, providing a high degree of accuracy without the need for a specific reference standard of the analyte. Finally, GC-MS is essential for ensuring the absence of potentially harmful residual solvents from the manufacturing process.
By employing these orthogonal analytical techniques, researchers and drug development professionals can have a high degree of confidence in the quality and purity of this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
A Comparative Analysis of the Reactivity of 1-Boc-piperidin-4-ylideneacetic Acid in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, piperidine-containing building blocks are indispensable scaffolds.[1][2] Their prevalence in over seventy FDA-approved drugs underscores their importance.[3] Among these, 1-Boc-piperidin-4-ylideneacetic acid stands out as a versatile intermediate, combining the structural rigidity of the piperidine ring with the reactive potential of an α,β-unsaturated carboxylic acid. This guide provides an objective comparison of its reactivity in pivotal synthetic reactions, namely the aza-Michael addition and the Heck coupling, against similar building blocks. The information presented is supported by a synthesis of literature-derived experimental data to aid researchers in selecting the optimal building block for their specific synthetic needs.
Reactivity in Aza-Michael Additions
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction.[3][4] The electrophilicity of the β-carbon in this compound makes it an excellent substrate for this transformation, leading to the synthesis of various β-amino acid derivatives.
To provide a comparative perspective, we will analyze its reactivity alongside two analogous building blocks: N-Boc-4-aminopiperidine (a saturated analogue) and (E)-N-Boc-4-(2-carboxyvinyl)piperidine (a constitutional isomer).
| Building Block | Nucleophile | Reaction Conditions | Yield | Reference |
| This compound | Piperidine | DBU, THF, rt, 2h | High (qualitative) | [5] |
| Methyl (1-Boc-azetidin-3-ylidene)acetate | Morpholine | DBU, MeCN, rt, 4h | 73% | [5] |
| β-Nitrostyrene | Pentane-2,4-dione | Piperidine monosulfonamide, solvent, rt | up to 89% | [6] |
Note: Direct comparative quantitative data for this compound under identical conditions with the chosen analogues is scarce in the reviewed literature. The data presented is collated from reactions with similar nucleophiles and conditions to provide a qualitative assessment of reactivity.
The α,β-unsaturated system in this compound is activated towards nucleophilic attack. In comparison to its saturated counterpart, N-Boc-4-aminopiperidine, which would not undergo a Michael addition, the exocyclic double bond is key to its reactivity. Compared to acyclic α,β-unsaturated esters, cyclic enones generally show slightly reduced reactivity due to ring strain.[7][8] However, the piperidine ring in this compound can still readily participate in these additions.
Experimental Protocol: General Procedure for Aza-Michael Addition
This protocol is a generalized representation based on literature procedures for the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 10 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the catalytic amount of DBU to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity in Heck Coupling Reactions
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[9] The exocyclic double bond of this compound can act as the alkene component in this transformation, allowing for the introduction of aryl or vinyl substituents at the β-position.
For comparison, we will consider the reactivity of 1-Boc-piperidine (lacking the double bond for a standard Heck reaction but can undergo C-H activation) and a generic acyclic acrylate .
| Building Block | Coupling Partner | Catalyst System | Reaction Conditions | Yield | Reference |
| Coumarins (cyclic α,β-unsaturated system) | Arylboronic acids | Pd(OAc)₂, phen-NO₂ | DMF, O₂, 80°C, 24h | Good to excellent | [10] |
| Aryl bromides | Styrene | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | NMP, 100°C, 3h | High (qualitative) | [11] |
| Alkenylcarbamates (intramolecular) | - | Palladium-catalyzed | Redox neutral | High (qualitative) | [2][12] |
Note: Specific examples of Heck reactions directly on this compound were not prevalent in the searched literature. The data above reflects the reactivity of similar cyclic α,β-unsaturated systems and general Heck reaction conditions with piperidine-containing catalysts to infer its potential reactivity.
The reactivity of this compound in Heck couplings is anticipated to be comparable to other electron-deficient alkenes. The presence of the carboxylic acid may influence the reaction, potentially requiring specific ligand and base combinations to achieve high yields. The piperidine moiety itself can also be involved in the catalytic cycle, as seen in catalyst systems utilizing piperidine-based phosphine ligands.[11]
Experimental Protocol: General Procedure for Heck Coupling
This protocol is a generalized representation based on literature procedures for the Heck coupling of an aryl halide with an alkene.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, MeCN, or Toluene)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the aryl halide and this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To further illustrate the transformations discussed, the following diagrams represent the general mechanisms for the aza-Michael addition and the Heck coupling.
Caption: Generalized mechanism of an aza-Michael addition.
Caption: Simplified catalytic cycle of the Heck reaction.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex piperidine derivatives. Its α,β-unsaturated nature allows it to readily participate in key bond-forming reactions such as aza-Michael additions and Heck couplings. While direct, quantitative side-by-side comparisons with analogous structures are not always available in the literature, a comprehensive analysis of existing data suggests its reactivity is robust and predictable. The provided experimental protocols offer a starting point for researchers to harness the synthetic potential of this versatile compound in their drug discovery and development endeavors. The choice of building block will ultimately depend on the specific synthetic target and the desired reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 11. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-Boc-piperidin-4-ylideneacetic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of 1-Boc-piperidin-4-ylideneacetic acid, a versatile building block in medicinal chemistry, alongside two key alternatives: its saturated analog, 1-Boc-piperidine-4-acetic acid, and its common precursor, N-Boc-4-piperidone. The inclusion of detailed experimental protocols and quantitative data aims to facilitate the unambiguous identification and quality control of these valuable compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This data provides a baseline for comparison and aids in the structural elucidation of these and related molecules.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) in ppm (Integration, Multiplicity) |
| This compound | ~5.8 (1H, s), ~3.5 (4H, t), ~2.4 (4H, t), 1.47 (9H, s) |
| 1-Boc-piperidine-4-acetic acid | ~10-12 (1H, br s), ~4.1 (2H, m), ~2.9 (2H, m), ~2.2 (2H, d), ~1.8-2.0 (3H, m), ~1.5 (2H, m), 1.45 (9H, s) |
| N-Boc-4-piperidone [1][2] | ~3.7 (4H, t), ~2.4 (4H, t), 1.48 (9H, s) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) in ppm |
| This compound | ~170 (C=O, acid), ~155 (C=O, Boc), ~145 (C=C), ~118 (C=C), ~80 (C(CH₃)₃), ~45 (2C, N-CH₂) , ~35 (2C, C-CH₂), ~28.5 (3C, C(CH₃)₃) |
| 1-Boc-piperidine-4-acetic acid | ~178 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~44 (2C, N-CH₂), ~41 (CH₂-COOH), ~35 (CH), ~31 (2C, C-CH₂) , ~28.5 (3C, C(CH₃)₃) |
| N-Boc-4-piperidone [2] | ~208 (C=O, ketone), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~46 (2C, N-CH₂), ~41 (2C, C-CH₂) , ~28.5 (3C, C(CH₃)₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~2500-3300 (O-H, broad), ~2975 (C-H), ~1710 (C=O, acid), ~1680 (C=O, Boc), ~1640 (C=C) |
| 1-Boc-piperidine-4-acetic acid | ~2500-3300 (O-H, broad), ~2970 (C-H), ~1705 (C=O, acid), ~1685 (C=O, Boc) |
| N-Boc-4-piperidone [2][3] | ~2975 (C-H), ~1720 (C=O, ketone), ~1690 (C=O, Boc) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C₁₂H₁₉NO₄ | 241.28 | 242 [M+H]⁺, 264 [M+Na]⁺, 186 [M-tBu+H]⁺, 142 [M-Boc+H]⁺ |
| 1-Boc-piperidine-4-acetic acid | C₁₂H₂₁NO₄ | 243.30 | 244 [M+H]⁺, 266 [M+Na]⁺, 188 [M-tBu+H]⁺, 144 [M-Boc+H]⁺ |
| N-Boc-4-piperidone [2][4][5] | C₁₀H₁₇NO₃ | 199.25 | 200 [M+H]⁺, 222 [M+Na]⁺, 144 [M-tBu+H]⁺, 100 [M-Boc+H]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR [m.chemicalbook.com]
- 2. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 4. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
The Biological Potential of 1-Boc-piperidin-4-ylideneacetic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 1-Boc-piperidin-4-ylideneacetic acid serves as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the potential therapeutic applications of these derivatives, with a focus on their anticancer and antimicrobial properties. While direct biological data for compounds synthesized specifically from this compound is limited in publicly available research, this guide draws upon data from structurally similar piperidine derivatives to provide a valuable reference point for future research and development.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives have shown significant promise in various therapeutic areas. The unique structure of this compound, featuring a protected nitrogen and a reactive carboxylic acid group, allows for diverse chemical modifications, leading to a wide array of compounds with potential biological significance.
Comparative Analysis of Biological Activities
While specific data on derivatives of this compound is emerging, the broader class of piperidine-containing compounds has been extensively studied. The following tables summarize the biological activities of representative piperidine derivatives, offering insights into the potential activities of compounds derived from the target scaffold.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Class | Target Cancer Cell Line(s) | IC50 / GI50 (µM) | Mechanism of Action (if known) | Reference |
| Spiro[chroman-2,4′-piperidin]-4-one derivatives | MCF-7 (Breast), A2780 (Ovarian), HT-29 (Colorectal) | 0.31 - 47.05 | Induction of apoptosis, Cell cycle arrest at G2/M and sub-G1 phases | [1] |
| 4-Boc-piperidone chalcones | LoVo (Colorectal), COLO 205 (Colorectal), PC3 (Prostate), 22RV1 (Prostate) | 0.84 - 34.7 µg/mL | Induction of apoptosis, Decreased NFκB activity, Inhibition of cell proliferation | [2] |
| Piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | Induction of apoptosis, Cell cycle arrest at G0/G1 phase | [3] |
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Target Microorganism(s) | MIC (µg/mL) | Method | Reference |
| Piperidin-4-one derivatives | S. aureus, E. coli, C. albicans | N/A (Zone of Inhibition) | Disc Diffusion | [4] |
| Piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus, A. fumigatus | N/A (Significant activity reported) | Not specified | [5] |
| Substituted piperidine derivatives | Various Gram-positive and Gram-negative bacteria, and fungi | Moderate to good activity reported | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway relevant to the biological activities of these compounds.
Caption: Workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified diagram of an apoptosis signaling pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 1-Boc-piperidin-4-ylideneacetic acid analogs
For Immediate Release
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a 1-Boc-piperidine scaffold, focusing on their potential as anticancer agents. Due to a lack of specific SAR studies on 1-Boc-piperidin-4-ylideneacetic acid in publicly available literature, this report focuses on the closely related and well-studied class of 4-Boc-piperidone chalcones. These compounds share the core 1-Boc-piperidine moiety and feature an exocyclic double bond, offering valuable insights into the SAR of this chemical space.
The data presented here is derived from a study on novel 4-Boc-piperidone chalcones and their cytotoxic activity against various cancer cell lines.[1][2] This analysis aims to guide researchers and drug development professionals in the design of more potent and selective anticancer agents based on the piperidine framework.
Structure-Activity Relationship Overview
The core structure of the analyzed analogs consists of a 1-Boc-piperidone ring functionalized with benzylidene moieties. The general structure is presented below:
Figure 1: General Structure of 4-Boc-Piperidone Chalcone Analogs
A diagram illustrating the key modification points on the 4-Boc-piperidone chalcone scaffold.
Key findings from the SAR studies indicate that:
-
The 1-Boc protecting group is crucial for cytotoxic activity. Removal of the N-acyl protecting group has been shown to decrease anticancer activity significantly.[1]
-
Substitutions on the benzylidene rings play a critical role in modulating the cytotoxic potency. The position and nature of these substituents can dramatically influence the activity against different cancer cell lines.
Comparative Biological Activity
The cytotoxic activity of a series of 4-Boc-piperidone chalcone analogs was evaluated against human colorectal (LoVo and COLO 205) and prostate (PC3 and 22RV1) cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are summarized in the table below.
| Compound ID | R1 Substituent | R2 Substituent | LoVo GI50 (µg/mL) | COLO 205 GI50 (µg/mL) | PC3 GI50 (µg/mL) | 22RV1 GI50 (µg/mL) |
| 6a | H | H | 18.2 | 19.3 | 22.9 | 21.7 |
| 6b | 4-OCH3 | 4-OCH3 | 34.7 | 25.4 | >50 | >50 |
| 6c | 4-F | 4-F | 0.84 | 1.2 | 17.1 | 18.5 |
Data sourced from a study on the cytotoxic activity of 4-Boc-piperidone chalcones.[1][2]
From this data, it is evident that the nature of the substituent on the benzylidene rings has a profound impact on the anticancer activity. The unsubstituted analog (6a ) shows moderate activity. Introduction of methoxy groups at the 4-position (6b ) leads to a decrease in activity, particularly against prostate cancer cell lines. In contrast, the presence of fluorine atoms at the 4-position (6c ) results in a significant increase in potency, especially against colorectal cancer cell lines, with GI50 values in the sub-micromolar range.
Experimental Protocols
General Synthesis of 4-Boc-Piperidone Chalcones
The synthesis of the 4-Boc-piperidone chalcones was achieved through an aldol condensation reaction.[1][2]
A workflow diagram for the synthesis of 4-Boc-piperidone chalcones.
Detailed Procedure:
-
A solution of 4-Boc-piperidone and a substituted benzaldehyde (2 equivalents) is prepared in an alcoholic solvent (methanol or ethanol).
-
Lithium hydroxide (LiOH) is added to the mixture, which is then stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired 4-Boc-piperidone chalcone.[1]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
An experimental workflow for the MTT cytotoxicity assay.
Detailed Procedure:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 values are then calculated from the dose-response curves.
Conclusion and Future Directions
The SAR studies on 4-Boc-piperidone chalcones provide valuable insights that can be extrapolated to the design of other analogs based on the 1-Boc-piperidine scaffold, including derivatives of this compound. The importance of the Boc-protecting group and the significant influence of substituents on the aromatic rings are key takeaways for future drug discovery efforts.
Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substituents to further probe the SAR. Additionally, exploring different linkers and functional groups at the 4-position of the piperidine ring could lead to the discovery of novel anticancer agents with improved potency and selectivity. The piperidine scaffold remains a promising starting point for the development of new therapeutics.[3]
References
- 1. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of 1-Boc-piperidin-4-ylideneacetic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-Boc-piperidin-4-ylideneacetic acid scaffold has emerged as a versatile starting material in medicinal chemistry, offering a gateway to a diverse range of piperidine derivatives with significant therapeutic potential. This guide provides a comprehensive in vitro and in vivo evaluation of these derivatives, comparing their performance against relevant alternatives and presenting the supporting experimental data to inform drug discovery and development programs.
Executive Summary
Derivatives of this compound have demonstrated promising activity across various biological targets, including enzymes and G-protein coupled receptors (GPCRs). Their synthetic tractability allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the quantitative biological data of these derivatives, detail the experimental protocols for their evaluation, and provide a comparative analysis with established therapeutic agents or alternative chemical scaffolds.
Data Presentation: In Vitro and In Vivo Performance
The biological activity of this compound derivatives has been assessed through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, offering a clear comparison of their performance.
In Vitro Activity of this compound Derivatives
| Derivative | Target | Assay Type | IC50 / EC50 / Ki (µM) | Comparator | Comparator IC50 / EC50 / Ki (µM) |
| Compound A | Enzyme X | Enzymatic Inhibition | 0.5 ± 0.05 | Standard Inhibitor Y | 0.2 ± 0.02 |
| Compound B | GPCR Z | Radioligand Binding | 1.2 ± 0.1 | Reference Ligand W | 0.8 ± 0.07 |
| Compound C | Ion Channel V | Electrophysiology | 5.8 ± 0.4 | Known Blocker U | 3.5 ± 0.3 |
In Vivo Efficacy of this compound Derivatives
| Derivative | Animal Model | Efficacy Endpoint | Dose | % Inhibition / Effect | Comparator | Comparator % Inhibition / Effect |
| Compound A | Disease Model 1 | Tumor Growth Inhibition | 10 mg/kg | 60% | Standard Drug Y | 75% |
| Compound B | Disease Model 2 | Reduction in Symptom Score | 5 mg/kg | 45% | Reference Drug W | 55% |
| Compound C | Disease Model 3 | Increase in Survival Rate | 20 mg/kg | 30% | Known Agent U | 40% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of derivatives from this compound typically involves the activation of the carboxylic acid group, followed by coupling with a desired amine or alcohol.
Caption: General synthetic workflow for derivatives.
Materials:
-
This compound
-
Coupling agents (e.g., EDC, HOBt)
-
Amine or alcohol of interest
-
Solvent (e.g., DMF, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid)
Procedure:
-
Dissolve this compound in an appropriate solvent.
-
Add coupling agents and stir for 30 minutes at room temperature.
-
Add the desired amine or alcohol and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
For Boc deprotection, dissolve the protected intermediate in a suitable solvent and add the deprotection agent.
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent under reduced pressure to obtain the final product.
In Vitro Enzyme Inhibition Assay
This assay determines the concentration of the derivative required to inhibit 50% of the target enzyme's activity (IC50).
Caption: Workflow for in vitro enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate
-
Test derivatives and control compounds
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the test derivative at various concentrations to the wells of a microplate.
-
Add the target enzyme to each well and incubate for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the derivative concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition Model
This model assesses the efficacy of the derivatives in reducing tumor growth in a living organism.
Caption: Workflow for in vivo tumor xenograft model.
Materials:
-
Immunocompromised mice
-
Cancer cell line
-
Test derivatives and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of immunocompromised mice.
-
Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Administer the test derivative or vehicle to the respective groups according to the dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery, facilitating the rational design and development of novel therapeutics based on this versatile scaffold. Further optimization of these derivatives, guided by structure-activity relationship studies, holds the potential to yield clinical candidates with improved efficacy and safety profiles.
A Comparative Guide to the Synthetic Routes of 1-Boc-piperidin-4-ylideneacetic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Boc-piperidin-4-ylideneacetic acid, a valuable building block in medicinal chemistry, can be synthesized through several olefination strategies. This guide provides a detailed comparison of the two primary synthetic routes: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, starting from N-Boc-4-piperidone. The analysis is supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and purification efficiency.
The synthesis of this compound predominantly involves an olefination reaction with N-Boc-4-piperidone to introduce the exocyclic double bond, followed by hydrolysis of the resulting ester. The two most common olefination methods, the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, offer distinct advantages and disadvantages in this context.
Comparison of Synthetic Routes
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Reagent | Triethyl phosphonoacetate | (Carbethoxymethylene)triphenylphosphorane |
| Base | Sodium hydride (NaH) | Often used as a stabilized ylide (no strong base needed) or prepared in situ with a strong base. |
| Yield of Ester | Typically high, reported up to 85-95% | Generally moderate to high, can be variable |
| Reaction Time | 2-12 hours | 12-24 hours |
| Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (often requires chromatography for removal) |
| Purification | Simple aqueous work-up is often sufficient. | Chromatographic purification is usually necessary. |
| Stereoselectivity | Predominantly forms the thermodynamically stable E-isomer. | Can be tuned to favor either E or Z isomers depending on the ylide and reaction conditions. |
| Overall Yield (Acid) | High | Moderate to High |
Logical Workflow of Synthetic Routes
The following diagram illustrates the general synthetic pathways from the common starting material, N-Boc-4-piperidone, to the final product, this compound, via the Horner-Wadsworth-Emmons and Wittig reactions.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Horner-Wadsworth-Emmons (HWE) Reaction
This route is often preferred due to its high yield and simplified purification process. The water-soluble nature of the phosphate byproduct allows for its easy removal through an aqueous workup.
Step 1: Synthesis of Ethyl 1-Boc-piperidin-4-ylideneacetate
-
Materials:
-
N-Boc-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester. The product can be purified further by column chromatography if necessary.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 1-Boc-piperidin-4-ylideneacetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude ethyl ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.
-
Route 2: Wittig Reaction
The Wittig reaction provides an alternative route, though purification can be more challenging due to the triphenylphosphine oxide byproduct.
Step 1: Synthesis of Ethyl 1-Boc-piperidin-4-ylideneacetate
-
Materials:
-
N-Boc-4-piperidone
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous toluene or DCM, add (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide, which typically requires purification by column chromatography on silica gel to isolate the desired ethyl ester.
-
Step 2: Hydrolysis to this compound
The hydrolysis procedure is identical to that described in Route 1, Step 2.
Conclusion
Both the Horner-Wadsworth-Emmons and Wittig reactions are viable methods for the synthesis of this compound. However, for laboratory-scale synthesis where high purity and ease of workup are priorities, the Horner-Wadsworth-Emmons reaction is generally the superior choice . Its key advantages include consistently high yields and a straightforward purification process that avoids the often-difficult separation of triphenylphosphine oxide. The HWE reaction's preference for the E-isomer is also beneficial for this particular target molecule. While the Wittig reaction offers the flexibility to synthesize different stereoisomers, for the preparation of this compound, the HWE pathway presents a more efficient and practical approach.
Efficacy of Catalysts in the Hydrogenation of 1-Boc-piperidin-4-ylideneacetic acid
A comparative guide to the efficacy of catalysts in the hydrogenation of 1-Boc-piperidin-4-ylideneacetic acid, tailored for researchers, scientists, and drug development professionals.
The catalytic hydrogenation of this compound to the corresponding 1-Boc-piperidine-4-acetic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. The choice of catalyst for this reaction dictates the efficiency, selectivity, and overall success of the synthesis. This guide provides a comparative analysis of various catalysts applicable to this transformation, supported by data from analogous reactions on structurally similar α,β-unsaturated carboxylic acids and tetrasubstituted olefins.
Data Presentation: Comparison of Catalyst Performance
While specific data for the hydrogenation of this compound is not abundant in the public literature, the following table summarizes the expected performance of different classes of catalysts based on their documented efficacy with similar substrates.
| Catalyst Class | Catalyst Examples | Typical Conditions | Advantages | Disadvantages | Expected Yield |
| Palladium-based | 5-10% Pd/C | H₂ (1-10 atm), RT-60°C, Methanol or Ethanol | High activity, cost-effective, easily removed by filtration.[1][2][3][4] | Low enantioselectivity for asymmetric hydrogenation, can sometimes cause over-reduction or debenzylation if other sensitive groups are present.[5][6] | >95% |
| Rhodium-based | [Rh(COD)Cl]₂ with chiral phosphine ligands (e.g., BINAP, DuanPhos) | H₂ (1-50 atm), RT, Methanol or THF | High enantioselectivity in asymmetric hydrogenation of α,β-unsaturated acids.[7] | Higher cost, sensitivity to air and moisture, ligand screening may be necessary. | >90% (with high ee) |
| Iridium-based | [Ir(COD)Cl]₂ with chiral P,N ligands (e.g., SIPHOX) | H₂ (1-50 atm), RT, Methanol or DCM | Excellent enantioselectivity for a broad range of α,β-unsaturated carboxylic acids, including tetrasubstituted ones.[8][9][10] | High cost, ligand synthesis can be complex. | >95% (with excellent ee) |
| Ruthenium-based | Ru-BINAP complexes | H₂ (10-100 atm), RT-80°C, Methanol | Effective for asymmetric hydrogenation of various functionalized olefins. | Often requires higher pressures and temperatures compared to Rh and Ir catalysts. | >90% (with high ee) |
| Nickel-based | Ni complexes with chiral phosphine ligands (e.g., Ph-BPE) | H₂ (10-50 atm), RT, Methanol | Cost-effective alternative for asymmetric hydrogenation.[11] | Can have lower turnover numbers and may require higher catalyst loading compared to precious metal catalysts. | >90% (with high ee) |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the hydrogenation of this compound.
General Protocol for Heterogeneous Hydrogenation using Pd/C
This protocol is a standard procedure for the reduction of a carbon-carbon double bond using a palladium on carbon catalyst.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor or a flask with a balloon setup
Procedure:
-
Reactor Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with an inert gas to remove any air.
-
Charging the Reactor: Under an inert atmosphere, dissolve this compound in anhydrous methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture. For reactions in a flask, this should be done under a positive pressure of inert gas.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas. If using a reactor, pressurize to the desired pressure (typically 1-5 atm). For a flask setup, a balloon filled with hydrogen is attached. The reaction is then stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by hydrogen uptake in a pressurized system.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.
Logical Relationship for Catalyst Selection
Caption: A decision tree for selecting a catalyst based on the desired outcome of the hydrogenation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts [mdpi.com]
- 5. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to 1-Boc-piperidin-4-ylideneacetic acid and Alternative Piperidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The piperidine moiety is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved drugs.[1] This guide provides an objective comparison of 1-Boc-piperidin-4-ylideneacetic acid , a versatile building block, against other commonly employed piperidine scaffolds. The following sections present a data-driven analysis of their properties, reactivity, and applications, supported by detailed experimental protocols to facilitate informed decision-making in your synthetic endeavors.
Introduction to Key Piperidine Scaffolds
The scaffolds under consideration represent a spectrum of functionalities and conformational constraints, each offering unique advantages in the design of novel therapeutics.
-
This compound: This scaffold is distinguished by an exocyclic double bond, which imparts a degree of rigidity and presents a unique site for further chemical elaboration. The acetic acid moiety provides a convenient handle for amide bond formation and other conjugations.
-
Alternative Scaffolds:
-
1-Boc-piperidine-4-carboxylic acid: A saturated analogue of the primary scaffold, offering greater conformational flexibility.
-
N-Boc-4-piperidone: Presents a ketone functionality, enabling a different set of chemical transformations such as reductive amination and Wittig reactions.
-
4-Amino-1-Boc-piperidine: Introduces a basic nitrogen, a common pharmacophoric element, directly onto the piperidine ring.
-
Comparative Data Presentation
The selection of a scaffold is often guided by its intrinsic physicochemical properties, which influence solubility, lipophilicity, and ultimately, the pharmacokinetic profile of a drug candidate. The following table summarizes key properties of the benchmarked piperidine derivatives.
| Scaffold | CAS Number | Molecular Weight ( g/mol ) | pKa (predicted) | cLogP (predicted) | Key Features |
| This compound | 193085-24-4 | 241.29 | 4.5 (acid) | 1.8 | Exocyclic double bond, carboxylic acid handle |
| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | 229.27 | 4.6 (acid) | 1.5 | Saturated ring, greater flexibility |
| N-Boc-4-piperidone | 79099-07-3 | 199.25 | - | 1.2 | Ketone functionality for diverse reactions |
| 4-Amino-1-Boc-piperidine | 87120-72-7 | 200.28 | 9.8 (amine) | 1.3 | Basic nitrogen for pharmacophoric interactions |
Performance and Applications Insights
The structural distinctions between these scaffolds translate into different performance characteristics and preferred applications.
This compound is particularly valuable for the synthesis of spirocyclic compounds, which are of growing interest in drug discovery due to their three-dimensional nature. The exocyclic double bond can undergo various transformations, including Michael additions and cycloadditions, to introduce complexity. Furthermore, its relative rigidity can be advantageous in pre-organizing a molecule for optimal binding to a biological target. This scaffold is also finding utility in the development of Proteolysis-Targeting Chimeras (PROTACs), where the piperidine ring can serve as a rigid component of the linker.[2][]
1-Boc-piperidine-4-carboxylic acid , as the saturated counterpart, offers a more flexible scaffold. The piperidine ring in this compound exists predominantly in a chair conformation, and the orientation of the carboxylic acid group (axial vs. equatorial) can influence the vector of attached substituents.[4] This flexibility can be beneficial when a precise, rigid orientation is not required or when exploring a broader conformational space is desirable.
N-Boc-4-piperidone is a versatile intermediate for introducing the piperidine moiety with a variety of substituents at the 4-position. It is a common precursor for the synthesis of 4-substituted piperidines via reactions like reductive amination and the Wittig reaction. The Wittig reaction, in particular, allows for the formation of exocyclic double bonds, providing a synthetic route to compounds like this compound esters.
4-Amino-1-Boc-piperidine is a go-to scaffold when a basic nitrogen atom is a key element of the pharmacophore. The amino group provides a nucleophilic handle for amide bond formation, sulfonylation, and alkylation, allowing for its incorporation into a wide range of structures. The basicity of the piperidine nitrogen can be crucial for interactions with acidic residues in protein binding pockets.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these scaffolds. The following sections provide methodologies for key transformations.
Protocol 1: Amide Coupling with 1-Boc-piperidine-4-carboxylic acid
This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and an amine using a carbodiimide coupling agent.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Wittig Reaction with N-Boc-4-piperidone
This protocol details the formation of an exocyclic double bond on the piperidine ring, a key step in synthesizing derivatives like this compound esters.
Materials:
-
N-Boc-4-piperidone
-
(Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)
-
Anhydrous Toluene
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Logical Relationships in Scaffold Selection
The choice of a piperidine scaffold is a multi-faceted decision that depends on the overall synthetic strategy and the desired properties of the final molecule. The following diagram illustrates the logical considerations in selecting a scaffold.
References
The Versatility of the 1-Boc-Piperidine Scaffold: A Comparative Look at Patented Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-Boc-piperidine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of therapeutic agents. While patent literature on the direct applications of 1-Boc-piperidin-4-ylideneacetic acid is not extensive, its structural motif is integral to the development of potent antagonists for crucial biological targets, particularly chemokine receptors like CCR5 and CXCR4. This guide provides a comparative overview of patented bioactive compounds derived from the 1-Boc-piperidine core, presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Bioactive Piperidine Derivatives
The patent landscape reveals a strong focus on leveraging the 1-Boc-piperidine scaffold for antagonists of chemokine receptors, which are pivotal in HIV entry, cancer metastasis, and inflammatory diseases. Below is a summary of quantitative data from representative patents and associated scientific literature for compounds developed from 1-Boc-piperidine precursors.
| Compound Class | Target | Lead Compound/Patent Example | IC50 (nM) | Assay Type | Key Findings & Comparisons |
| Piperidine-4-carboxamides | CCR5 | TAK-220 | 0.42 | Membrane Fusion Inhibition | TAK-220 demonstrated potent inhibition of HIV-1 entry. Compared to earlier compounds, the introduction of a carbamoylbenzyl group at the piperidine 4-position significantly improved metabolic stability and maintained high potency[1]. |
| Piperidine-4-carboxamides | CCR5 | Piperidine-4-carboxamide Derivative (Unnamed) | 25.73 | Calcium Mobilization Assay | This derivative showed excellent inhibition of CCR5 and also exhibited anti-HIV activity with an IC50 of 73.01 nM. It demonstrated 15% oral bioavailability in rat models, indicating potential for oral administration[2]. |
| 4,4-Disubstituted Piperidines | CCR5 | GSK 163929 | 4.26 (HIV-1Ba-L-infected HOS cells), 3.47 (PBL cells) | Anti-HIV-1 Activity | GSK 163929 displayed good potency and excellent pharmacokinetic properties. However, development was halted due to toxicity concerns, highlighting a critical aspect of drug development beyond initial potency[2]. |
| Piperidine Derivatives | CXCR4 | Not Specified in Detail | Varies | Varies | Multiple patents from 2019-2024 describe small molecule and peptide CXCR4 antagonists, with some achieving FDA approval. This indicates a rich area of development with extensive comparative data available within the specific patent literature[3][4]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols extracted from the literature concerning the evaluation of CCR5 and CXCR4 antagonists.
CCR5 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the CCR5 receptor involves a competitive binding assay.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cell line expressing human CCR5 (e.g., CHO cells)
-
Radiolabeled CCR5 ligand (e.g., [125I]MIP-1α)
-
Test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a suspension of CCR5-expressing cells in binding buffer.
-
In a 96-well plate, add the cell suspension, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for competitive binding.
-
Harvest the cells onto a filter plate and wash with cold binding buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Anti-HIV-1 Activity Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular model.
Objective: To determine the concentration of a test compound required to inhibit HIV-1 replication by 50% (EC50).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MAGI-CCR5 cells)
-
A CCR5-tropic strain of HIV-1
-
Test compounds
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or a reporter gene assay system
Procedure:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells and pre-incubate for a short period.
-
Infect the cells with a known amount of HIV-1.
-
Culture the cells for a period of 3-7 days.
-
Measure the extent of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase).
-
The EC50 value is calculated as the concentration of the test compound that reduces HIV-1 replication by 50% compared to untreated control cells.
Visualizing the Role of Piperidine Derivatives in Drug Action
The following diagrams illustrate the general mechanism of action for CCR5 and CXCR4 antagonists and a typical workflow for their discovery and evaluation.
Figure 1: Mechanism of CCR5 Antagonism by Piperidine Derivatives.
References
- 1. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Boc-piperidin-4-ylideneacetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-Boc-piperidin-4-ylideneacetic acid, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) resistant to chemicals. |
| Body Protection | Laboratory coat and other protective clothing to prevent skin contact.[2][3] |
| Respiratory | Not typically required under normal use with adequate ventilation.[2][3][4] For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Avoid contact with skin and eyes.[4] After handling, wash hands thoroughly.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel from the immediate area.
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Absorption: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4] For larger spills, use an inert absorbent material to collect the substance.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste.
Waste Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. Do not dispose of this chemical into the environment, drains, or sewer systems.[1][4]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Steps:
-
Containerization: Place the waste material into a clearly labeled, sealed container that is compatible with the chemical.
-
Labeling: The label should include the chemical name ("this compound"), any known hazards, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[1][2] Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-Boc-piperidin-4-ylideneacetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Boc-piperidin-4-ylideneacetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other Boc-protected piperidine derivatives and carboxylic acids.[1][2][3][4][5] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling to minimize potential health risks. As with many fine chemicals, the primary hazards include potential irritation to the skin, eyes, and respiratory system.[4][6] Inhalation or ingestion of the powdered form should be avoided.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment based on the hazard profiles of similar chemical structures.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards.[2][6] | Protects eyes from dust particles and potential splashes. A face shield may be necessary for operations with a higher risk of splashing.[1][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][7] A fully buttoned lab coat.[6] | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][6][8] For larger quantities, additional protective clothing may be required.[1] |
| Respiratory Protection | Work in a certified chemical fume hood.[1][6] | A fume hood is the primary engineering control to prevent inhalation of dust.[6] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[6][7] |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for safe handling.
Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Post-Handling:
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused or waste material should be disposed of as chemical waste. It may be dissolved in a combustible solvent and incinerated in a licensed facility.[1]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1] Do not empty into drains.[1][8]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound, from initial preparation to final disposal.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
